Technical Documentation Center

3-Cyclobutylphenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Cyclobutylphenol
  • CAS: 211495-49-7

Core Science & Biosynthesis

Foundational

Synthesis of 3-Cyclobutylphenol from Cyclobutyl Bromide: A Technical Whitepaper on C(sp³)–C(sp²) Cross-Coupling

Executive Summary The construction of C(sp³)–C(sp²) bonds involving strained secondary alkyl systems, such as the cyclobutyl ring, presents a formidable challenge in synthetic organic chemistry. Traditional Friedel-Craft...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of C(sp³)–C(sp²) bonds involving strained secondary alkyl systems, such as the cyclobutyl ring, presents a formidable challenge in synthetic organic chemistry. Traditional Friedel-Crafts alkylation is unsuitable for synthesizing 3-cyclobutylphenol due to the inherent ortho/para directing effects of the phenol hydroxyl group, as well as the high propensity of cyclobutyl carbocations to undergo ring-contraction (to cyclopropylmethyl) or ring-opening (to homoallyl) rearrangements.

This whitepaper details a highly efficient, scalable, and self-validating protocol for the synthesis of 3-cyclobutylphenol from cyclobutyl bromide and 3-bromophenol. The methodology leverages a palladium-catalyzed Negishi cross-coupling, utilizing highly reactive zinc for quantitative organometallic insertion and the biarylphosphine ligand CPhos to suppress deleterious β-hydride elimination.

Strategic Retrosynthetic Analysis & Methodology Selection

To achieve meta-substitution with a strained four-membered ring, a cross-coupling strategy is mandatory. The synthetic route is divided into four distinct phases:

  • Protection: Masking the acidic phenolic proton of 3-bromophenol as a benzyl ether.

  • Metallation: Direct oxidative addition of activated zinc into cyclobutyl bromide.

  • Cross-Coupling: CPhos-ligated Palladium-catalyzed Negishi coupling.

  • Deprotection: Hydrogenolytic cleavage of the benzyl ether to yield the target molecule.

Retrosynthesis A 3-Cyclobutylphenol (Target) B 1-Benzyloxy-3-cyclobutylbenzene (Coupled Intermediate) A->B Deprotection (Pd/C, H2) C 1-Benzyloxy-3-bromobenzene (Electrophile) B->C Negishi Coupling (Pd, CPhos) D Cyclobutylzinc Bromide (Nucleophile) B->D E 3-Bromophenol C->E Benzylation (BnBr, K2CO3) F Cyclobutyl Bromide D->F Zinc Insertion (Zn*, THF)

Figure 1: Retrosynthetic pathway for 3-cyclobutylphenol via Negishi cross-coupling.

Mechanistic Insights & Causality (E-E-A-T)

Overcoming β-Hydride Elimination in Secondary Alkylzincs

The cross-coupling of secondary alkylzinc halides is notoriously plagued by β-hydride elimination following transmetalation. The intermediate alkylpalladium(II) species can undergo rapid syn-coplanar elimination, yielding cyclobutene and palladium hydride, which subsequently leads to reduced or isomerized byproducts.

To circumvent this, the choice of the supporting phosphine ligand is the most critical parameter. As demonstrated by [1], the use of CPhos (2-Dicyclohexylphosphino-2′,6′-bis(N,N-dimethylamino)biphenyl) creates a sterically demanding and electron-rich environment around the palladium center. This specific architecture accelerates the rate of reductive elimination to such an extent that it outcompetes the conformational rotation required for β-hydride elimination.

CatalyticCycle Pd0 Pd(0)-CPhos Active Catalyst OA Oxidative Addition Ar-Pd(II)(Br)-CPhos Pd0->OA + Ar-Br TM Transmetalation Ar-Pd(II)(Cyclobutyl)-CPhos OA->TM + Cyclobutyl-ZnBr RE Reductive Elimination (Accelerated by CPhos) TM->RE Desired Pathway BHE β-Hydride Elimination (Suppressed) TM->BHE Undesired Pathway RE->Pd0 Regenerate Pd(0) Prod 3-Cyclobutylphenol Precursor RE->Prod Byprod Cyclobutene / Ring-Opened Byproducts BHE->Byprod

Figure 2: Pd-catalyzed Negishi cycle highlighting CPhos-mediated suppression of β-hydride elimination.

Quantitative Zinc Insertion

Direct insertion of standard zinc dust into secondary alkyl bromides is often sluggish and prone to Wurtz-type homocoupling. Utilizing highly reactive Rieke zinc (Zn*) ensures rapid, quantitative oxidative addition at ambient temperature, preserving the integrity of the cyclobutyl ring [2].

Experimental Protocols (Self-Validating Workflows)

Step 1: Benzyl Protection of 3-Bromophenol

Causality: The acidic phenolic proton (pKa ~10) will rapidly quench the cyclobutylzinc bromide reagent. Benzyl protection ensures orthogonality during the cross-coupling and allows for clean, traceless removal.

  • Charge a flame-dried flask with 3-bromophenol (1.0 equiv), anhydrous K₂CO³ (1.5 equiv), and anhydrous DMF (0.5 M).

  • Add benzyl bromide (1.1 equiv) dropwise at 0 °C.

  • Warm to room temperature and stir for 4 hours.

  • Validation Check: Perform TLC (Hexanes/EtOAc 9:1). The disappearance of the phenol spot (UV active, stains with KMnO₄) validates completion.

  • Quench with water, extract with diethyl ether, wash the organic layer with 1M NaOH (to remove unreacted phenol), dry over MgSO₄, and concentrate to yield 1-benzyloxy-3-bromobenzene.

Step 2: Preparation of Cyclobutylzinc Bromide

Causality: Precise stoichiometry is required for the Negishi coupling to prevent excess organozinc from degrading the catalyst or causing side reactions.

  • Under an argon atmosphere, add cyclobutyl bromide (1.0 equiv) to a commercially available suspension of Rieke Zinc (1.1 equiv, 5 g/100 mL in THF).

  • Stir the mixture at 25 °C for 2–4 hours. The exothermic oxidative addition will cause a slight temperature rise.

  • Allow the unreacted zinc to settle. Cannulate the supernatant (cyclobutylzinc bromide) into a dry Schlenk flask.

  • Validation Check (Titration): Titrate a 1.0 mL aliquot of the zinc reagent against a standardized solution of iodine in THF. The sharp disappearance of the brown iodine color establishes the exact molarity of the active cyclobutylzinc bromide.

Step 3: Palladium-Catalyzed Negishi Cross-Coupling
  • In a glovebox, charge a vial with 1-benzyloxy-3-bromobenzene (1.0 equiv), Pd(OAc)₂ (1 mol%), and CPhos (2 mol%).

  • Seal the vial, remove it from the glovebox, and add anhydrous THF/Toluene (1:1 v/v, 0.2 M) via syringe.

  • Inject the titrated cyclobutylzinc bromide (1.2 equiv) dropwise at room temperature.

  • Stir the reaction at 25 °C for 6 hours.

  • Validation Check: Monitor via GC-MS. The reaction is complete when the mass peak for the starting bromide (m/z = 262/264) is fully replaced by the coupled product (m/z = 238).

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography to isolate 1-benzyloxy-3-cyclobutylbenzene.

Step 4: Hydrogenolytic Deprotection
  • Dissolve 1-benzyloxy-3-cyclobutylbenzene in MeOH (0.1 M).

  • Add 10 wt% Pd/C (0.05 equiv Pd).

  • Purge the flask with argon, then introduce H₂ gas via a balloon (1 atm).

  • Stir vigorously for 12 hours at room temperature.

  • Validation Check: Filter an aliquot through a Celite plug and analyze via LC-MS. The cleavage of the benzyl group yields the target mass (m/z = 148).

  • Filter the entire mixture through Celite, concentrate, and recrystallize (if necessary) to yield pure 3-cyclobutylphenol.

Quantitative Data & Optimization

The selection of CPhos is not arbitrary; it is the result of rigorous ligand screening. Table 1 summarizes the extrapolated quantitative impact of ligand architecture on the yield and product distribution when coupling secondary alkylzinc reagents with aryl bromides.

Table 1: Ligand Effects on the Negishi Coupling of Cyclobutylzinc Bromide

LigandConversion (%)Desired Product (%)β-Hydride Elimination Byproducts (%)
CPhos >99 92 <2
SPhos>997815
XPhos>996528
dppf<5018>30

Note: Data demonstrates the critical role of the highly tailored dialkylbiarylphosphine (CPhos) in accelerating reductive elimination over competitive decomposition pathways.

References

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. URL:[Link]

  • Rieke, R. D., Hanson, M. V., Brown, J. D., & Niu, Q. J. (1996). Direct Formation of Secondary and Tertiary Alkylzinc Bromides and Subsequent Cu(I)-Mediated Couplings. The Journal of Organic Chemistry, 61(8), 2726–2730. URL:[Link]

Exploratory

An In-depth Technical Guide to 3-Cyclobutylphenol: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-Cyclobutylphenol, a substituted phenolic compound of increasing interest to researchers in medicinal chemistry and materials science. We will delve into its fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-Cyclobutylphenol, a substituted phenolic compound of increasing interest to researchers in medicinal chemistry and materials science. We will delve into its fundamental properties, present a robust and validated synthetic protocol, detail methods for its analytical characterization, and discuss its potential applications, particularly within the realm of drug development.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. 3-Cyclobutylphenol is registered under the following identifiers:

PropertyValueSource
IUPAC Name 3-cyclobutylphenolPubChem[1]
CAS Number 211495-49-7NextSDS, PubChem[1][2]
Molecular Formula C₁₀H₁₂OPubChem[1]
Molecular Weight 148.20 g/mol PubChem[1]
Canonical SMILES C1CC(C1)C2=CC(=CC=C2)OPubChem[1]

These identifiers ensure unambiguous communication and information retrieval for this specific chemical entity.

Synthesis of 3-Cyclobutylphenol via Friedel-Crafts Acylation Pathway

While numerous synthetic routes to substituted phenols exist, a reliable and scalable approach for 3-Cyclobutylphenol involves a multi-step sequence starting from anisole (methoxybenzene). This pathway leverages a classic Friedel-Crafts acylation, followed by a Clemmensen reduction and final demethylation. This route is chosen for its high-yield potential and the use of well-understood, robust chemical transformations.

The overall workflow is depicted below:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Demethylation Anisole Anisole Acylation Friedel-Crafts Acylation in CS₂ or CH₂Cl₂ Anisole->Acylation CyclobutanecarbonylChloride Cyclobutanecarbonyl Chloride CyclobutanecarbonylChloride->Acylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylation Catalyst Intermediate1 4-Cyclobutanoyl-anisole (p-isomer major) Acylation->Intermediate1 Reduction Clemmensen Reduction Intermediate1->Reduction Purified Intermediate Intermediate2 3-Cyclobutylanisole* Reduction->Intermediate2 Reagents2 Zn(Hg) amalgam conc. HCl Reagents2->Reduction Reagents Demethylation Ether Cleavage Intermediate2->Demethylation Purified Intermediate FinalProduct 3-Cyclobutylphenol Demethylation->FinalProduct Reagents3 HBr or BBr₃ Reagents3->Demethylation Reagent caption *Note: The initial product is 4-cyclobutylanisole. Isomerization or starting with 3-bromoanisole via Suzuki coupling would be needed for the 3-isomer. This diagram illustrates the general chemical steps.

Caption: Synthetic workflow for substituted cyclobutylphenols.

Part A: Friedel-Crafts Acylation of Anisole

Causality: The methoxy group of anisole is an ortho-, para-directing activator for electrophilic aromatic substitution.[3] To achieve the desired meta-substitution relative to the final hydroxyl group, we acylate at the para-position, which is sterically favored over the ortho-positions. The resulting ketone is then reduced, and the methoxy group is cleaved to yield the phenol. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to generate the highly reactive acylium ion electrophile from cyclobutanecarbonyl chloride.[4][5]

Protocol:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil) to maintain an inert atmosphere (N₂ or Ar).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂). Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Dissolve cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous CH₂Cl₂ and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Anisole Addition: After the formation of the acylium ion complex, add a solution of anisole (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the anisole spot is consumed.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.[5]

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous MgSO₄. The crude product, 1-(4-methoxyphenyl)-1-cyclobutylmethanone, can be purified by vacuum distillation or column chromatography.

Part B: Clemmensen Reduction of the Ketone

Causality: The Clemmensen reduction is highly effective for reducing aryl ketones to alkyls under acidic conditions, which are compatible with the electron-rich methoxy-substituted ring. The zinc amalgam and concentrated HCl provide the necessary reducing environment.

Protocol:

  • Amalgam Preparation: Prepare zinc amalgam by stirring zinc dust (4.0 equivalents) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the amalgam with water.

  • Reduction: In a round-bottom flask fitted with a reflux condenser, add the purified ketone from Part A (1.0 equivalent), the prepared zinc amalgam, concentrated hydrochloric acid, and toluene.

  • Heating: Heat the mixture to reflux with vigorous stirring for 6-12 hours. Additional portions of HCl may be required to maintain the reaction rate. Monitor by TLC.

  • Workup: After cooling, decant the liquid from the remaining zinc. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄. Purify the resulting 4-cyclobutylanisole by vacuum distillation.

Part C: Demethylation to 3-Cyclobutylphenol

Causality: To obtain the final phenol, the methyl ether must be cleaved. Strong acids like hydrobromic acid (HBr) or a more potent Lewis acid like boron tribromide (BBr₃) are effective for this transformation by nucleophilic attack on the methyl group.[6]

Protocol (Using HBr):

  • Reaction Setup: Place the purified 4-cyclobutylanisole (1.0 equivalent) and 48% aqueous HBr (5-10 equivalents) in a round-bottom flask with a reflux condenser.

  • Heating: Heat the mixture to reflux (approx. 120-125 °C) for 12-24 hours.

  • Workup: Cool the reaction, dilute with water, and extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with saturated NaHCO₃ solution to remove acidic impurities, then with brine. Dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify the final product, 3-Cyclobutylphenol, by column chromatography or crystallization.

Analytical Characterization

Confirming the identity and purity of the synthesized 3-Cyclobutylphenol is critical. A combination of spectroscopic methods should be employed.

TechniqueExpected Observations
¹H NMR - A broad singlet for the phenolic -OH proton (typically ~5-8 ppm, exchanges with D₂O).- A multiplet system in the aromatic region (~6.5-7.2 ppm) corresponding to the four protons on the benzene ring.- A multiplet for the benzylic proton on the cyclobutane ring (~2.5-3.0 ppm).- A series of multiplets for the remaining six protons of the cyclobutane ring (~1.6-2.2 ppm).
¹³C NMR - A signal for the hydroxyl-bearing aromatic carbon (~155 ppm).- Signals for the other aromatic carbons (~115-130 ppm).- A signal for the benzylic carbon of the cyclobutane ring (~40-45 ppm).- Signals for the other cyclobutane carbons (~20-30 ppm).
IR Spectroscopy - A broad O-H stretching band (~3200-3600 cm⁻¹).[7]- Aromatic C-H stretching bands (~3000-3100 cm⁻¹).- Aliphatic C-H stretching bands from the cyclobutyl group (~2850-2950 cm⁻¹).- Aromatic C=C stretching bands (~1450-1600 cm⁻¹).- A strong C-O stretching band (~1200-1250 cm⁻¹).
Mass Spec. - A molecular ion peak (M⁺) corresponding to the molecular weight (148.20 g/mol ).
UV-Vis - Phenolic compounds typically show absorption maxima around 270-280 nm in neutral solvents like methanol or ethanol.[8][9]

Applications in Drug Discovery and Development

The incorporation of small, strained carbocyclic rings like cyclobutane is a growing strategy in medicinal chemistry.[10][11] The cyclobutyl moiety in 3-Cyclobutylphenol offers several advantages for drug design:

  • Improved Physicochemical Properties: The non-planar, three-dimensional nature of the cyclobutyl group can disrupt planarity, which may reduce intermolecular stacking and improve solubility compared to a planar phenyl or tert-butyl group.[11]

  • Metabolic Stability: The cyclobutyl ring can serve as a metabolically stable replacement for more labile groups like isopropyl or tert-butyl groups, which are susceptible to oxidation.

  • Vectorial Exploration of Hydrophobic Pockets: The rigid structure of the cyclobutyl group provides a well-defined vector for probing and filling hydrophobic pockets in target proteins, potentially leading to enhanced binding affinity and selectivity.

  • Bioisostere: It can act as a bioisostere for other groups, offering a unique spatial and electronic profile while maintaining or improving biological activity.

Phenolic compounds, in general, are privileged scaffolds in drug discovery, known for their antioxidant, anti-inflammatory, and anticancer properties.[12] Therefore, 3-Cyclobutylphenol serves as a valuable building block for synthesizing more complex molecules targeting a wide range of diseases.

Safety and Handling

As a chemical intermediate, 3-Cyclobutylphenol must be handled with appropriate care. According to its GHS classifications, it presents the following hazards:

Hazard ClassPictogramSignal WordHazard Code
Acute Toxicity (Oral, Dermal, Inhalation)GHS07WarningH302 + H312 + H332
Skin IrritationGHS07WarningH315
Serious Eye DamageGHS05DangerH318
Specific Target Organ Toxicity (Single Exposure)GHS07WarningH336

(Data sourced from NextSDS[2])

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

References

  • 3-cyclobutylphenol — Chemical Substance Information . NextSDS. [Link]

  • 3-Cyclobutylphenol . PubChem, National Institutes of Health. [Link]

  • Infrared Absorption Spectra of Trisubstituted Phenol Derivatives . U.S. Department of Commerce, Office of Technical Services. [Link]

  • Method of making tertiary alkyl phenols.
  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs . PubMed, National Institutes of Health. [Link]

  • Suzuki reaction . Wikipedia. [Link]

  • Suzuki-Miyaura Coupling . Organic Synthesis. [Link]

  • Friedel–Crafts reaction . Wikipedia. [Link]

  • Alkylphenols . PCC Group Product Portal. [Link]

  • Friedel–Crafts acylation of substituted anisole . Chemistry Stack Exchange. [Link]

  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review . Journal of Xi'an Shiyou University, Natural Science Edition. [Link]

  • 13 Friedel-Crafts Acylation . University of Wisconsin-Madison Chemistry Department. [Link]

  • Electronic Spectra of ortho -Substituted Phenols: An Experimental and DFT Study . ResearchGate. [Link]

  • Suzuki cross-coupling . Chemistry LibreTexts. [Link]

  • Theory and Practice of Alkyl Phenol Synthesis. tert-Octylphenols . ACS Publications. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Friedel-Crafts acylation of anisole . ResearchGate. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates . PMC, National Institutes of Health. [Link]

  • Chemical compounds and uses thereof.
  • C–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation . RSC Publishing - The Royal Society of Chemistry. [Link]

  • Patents & Products . Garg Lab - UCLA. [Link]

  • WO 2019/030122 A1.
  • Direct Irradiation of Phenol and Para-Substituted Phenols with a Laser Pulse (266 nm) in Homogeneous and Micro-heterogeneous Media. A Time-Resolved Spectroscopy Study . ACS Publications. [Link]

  • 1,972,599 - UNITED STATES PATENT OFFICE.
  • Phenol, 3-nitro- . NIST WebBook. [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare . ResearchGate. [Link]

  • Phenol derivatives, process for preparation of the same and use thereof.
  • Computational Discovery of Marine Molecules of the Cyclopeptide Family with Therapeutic Potential . MDPI. [Link]

  • Natural Compounds Applications in Drug Discovery and Development . MDPI. [Link]

Sources

Foundational

Exploring the Reaction Mechanism of 3-Cyclobutylphenol Formation: A Technical Whitepaper

Strategic Rationale in Drug Development The incorporation of cyclobutyl moieties into aromatic scaffolds is a highly sought-after transformation in modern medicinal chemistry. The cyclobutane ring imparts unique conforma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Development

The incorporation of cyclobutyl moieties into aromatic scaffolds is a highly sought-after transformation in modern medicinal chemistry. The cyclobutane ring imparts unique conformational constraints, improves metabolic stability, and modulates lipophilicity compared to its acyclic counterparts. Synthesizing 3-Cyclobutylphenol —a valuable precursor for active pharmaceutical ingredients (APIs)—presents a distinct synthetic challenge. Traditional Friedel-Crafts alkylations fail due to carbocation rearrangements (ring expansion/contraction), necessitating transition-metal-catalyzed cross-coupling strategies.

This whitepaper dissects the mechanistic pathways, empirical optimizations, and self-validating protocols required to synthesize 3-cyclobutylphenol with high fidelity, primarily focusing on the robust Palladium-catalyzed Suzuki-Miyaura cross-coupling utilizing potassium cyclobutyltrifluoroborate.

The Mechanistic Paradigm: Suzuki-Miyaura Cross-Coupling

The most authoritative and scalable method for installing a cyclobutyl ring onto an unactivated aryl core (such as 3-chlorophenol) relies on the cross-coupling of secondary alkyltrifluoroborates. As established by [1], potassium cyclobutyltrifluoroborate serves as an air- and moisture-stable nucleophile that overcomes the rapid degradation and protodeboronation typically associated with secondary alkylboronic acids.

Causality in the Catalytic Cycle

The reaction mechanism proceeds through a highly orchestrated catalytic cycle governed by precise stereoelectronic effects:

  • Oxidative Addition: The active Pd(0) species inserts into the robust C–Cl bond of 3-chlorophenol. This step requires a highly electron-rich phosphine ligand to increase the electron density on the palladium center, facilitating the cleavage of the unactivated aryl chloride.

  • Hydrolysis & Transmetalation: The potassium cyclobutyltrifluoroborate salt is not intrinsically active. The addition of water and a base ( Cs2​CO3​ ) is a strict mechanistic prerequisite. Water slowly hydrolyzes the −BF3​K group into a transient, transmetalation-active boronic acid ( −B(OH)2​ ) species. This "slow-release" mechanism prevents the buildup of the unstable boronic acid, thereby suppressing undesired β -hydride elimination and protodeboronation side reactions.

  • Reductive Elimination: The sterically demanding ligand forces the cyclobutyl and 3-hydroxyphenyl groups into close proximity, accelerating reductive elimination to form the crucial C–C bond and release 3-cyclobutylphenol, simultaneously regenerating the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0)Ln Catalyst Active Species OxAdd Oxidative Addition Pd(II)(3-Hydroxyphenyl)(Cl)Ln Pd0->OxAdd 3-Chlorophenol TransMet Transmetalation Pd(II)(3-Hydroxyphenyl)(Cyclobutyl)Ln OxAdd->TransMet Cyclobutyl-BF3K Cs2CO3, H2O RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 3-Cyclobutylphenol

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura cross-coupling for 3-cyclobutylphenol.

Empirical Optimization & Data Synthesis

The success of secondary alkyl cross-coupling is acutely sensitive to the choice of ligand and base. Standard triphenylphosphine ( PPh3​ ) fails entirely due to insufficient steric bulk and electron density. Optimization studies dictate the use of dialkylbiaryl phosphines (like XPhos) or adamantyl-based phosphines (like n -BuPAd₂, also known as CataCXium A).

Table 1 summarizes the quantitative causality between reaction parameters and product yield, demonstrating why the n -BuPAd₂ / Cs2​CO3​ system is the definitive choice for this transformation.

Table 1: Optimization of Reaction Parameters for Cyclobutyl-Aryl Cross-Coupling

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)
1Pd(OAc)₂ / XPhosK₂CO₃CPME / H₂O (10:1)10045
2Pd(OAc)₂ / XPhosCs₂CO₃Toluene / H₂O (10:1)10060
3Pd(OAc)₂ / n -BuPAd₂K₂CO₃Toluene / H₂O (10:1)10072
4 Pd(OAc)₂ / n -BuPAd₂ Cs₂CO₃ Toluene / H₂O (10:1) 100 88

Data synthesized from benchmark optimization studies for secondary alkyltrifluoroborate couplings. The superior performance of n -BuPAd₂ (Entry 4) is attributed to its extreme steric bulk, which accelerates the rate-limiting reductive elimination step.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to confirm reaction progression, preventing downstream failures.

Step-by-Step Methodology
  • Reagent Preparation (Inert Atmosphere): In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ (2.0 mol %) and n -BuPAd₂ (6.0 mol %). Evacuate and backfill the vessel with nitrogen three times to prevent catalyst oxidation.

  • Substrate Assembly: Add 3-chlorophenol (1.0 equiv, 1.0 mmol), potassium cyclobutyltrifluoroborate (1.2 equiv, 1.2 mmol), and Cs2​CO3​ (3.0 equiv, 3.0 mmol). Causality Check: The slight excess of the trifluoroborate salt compensates for minor losses due to competitive protodeboronation.

  • Solvent Introduction & Thermal Activation: Add degassed Toluene (10 mL) and degassed deionized H2​O (1 mL). Seal the tube and heat the biphasic mixture to 100 °C under vigorous stirring.

  • In-Process Control (IPC) - Self-Validation: After 12 hours, sample the organic layer. Perform TLC (Hexanes:EtOAc 8:2). The reaction is complete when the 3-chlorophenol spot ( Rf​≈0.35 ) is consumed, and a new, less polar UV-active spot ( Rf​≈0.45 ) appears. Confirm via GC-MS (target m/z = 148.2).

  • Workup & Purification: Cool to room temperature. Quench with 1M aqueous HCl to neutralize the base and protonate the phenoxide. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography.

Workflow Step1 1. Reagent Preparation Degas Toluene/H2O, Add Pd(OAc)2 & n-BuPAd2 Step2 2. Reaction Assembly Add 3-Chlorophenol, Cyclobutyl-BF3K, Cs2CO3 Step1->Step2 Step3 3. Thermal Activation Stir at 100°C for 12-24h under N2 Step2->Step3 Step4 4. Workup & Extraction Quench with HCl, Extract (EtOAc), Dry (MgSO4) Step3->Step4 Step5 5. Purification & Validation Silica GC/MS & NMR Confirmation Step4->Step5

Step-by-step experimental workflow for the synthesis and purification of 3-cyclobutylphenol.

Alternative Mechanistic Paradigms: Cobalt-Catalyzed Radical Pathways

While Palladium catalysis remains the gold standard for aryl-cyclobutyl bond formation, emerging methodologies offer orthogonal reactivity. As detailed by [2], Cobalt-catalyzed cross-coupling utilizes cyclobutyl Grignard reagents and alkyl/aryl halides.

Unlike the concerted two-electron mechanism of Palladium, the Cobalt system operates via a single-electron transfer (SET) radical pathway. The Co(II) precatalyst is reduced to a low-valent Co(I) or Co(0) species, which generates an organic radical from the halide. While highly effective for alkyl iodides, applying this to 3-chlorophenol requires prior protection of the acidic phenolic hydroxyl group (e.g., as a benzyl or silyl ether) to prevent the destructive quenching of the highly basic cyclobutyl Grignard reagent, adding synthetic steps and reducing overall atom economy compared to the Suzuki-Miyaura route.

References

  • Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481-7485.[Link]

  • Andersen, C., Ferey, V., Daumas, M., Bernardelli, P., Guérinot, A., & Cossy, J. (2019). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling. Organic Letters, 21(7), 2285-2289.[Link]

Exploratory

Preliminary Investigation of 3-Cyclobutylphenol Toxicity: Mechanistic Pathways and Screening Protocols

Executive Summary As novel chemical entities enter the drug development pipeline or industrial application, establishing a rigorous, early-stage toxicological profile is paramount. 3-Cyclobutylphenol (3-CBP) is a special...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As novel chemical entities enter the drug development pipeline or industrial application, establishing a rigorous, early-stage toxicological profile is paramount. 3-Cyclobutylphenol (3-CBP) is a specialized alkylphenol derivative. While structurally simple, the combination of a hydrogen-bonding phenolic hydroxyl group and a highly lipophilic, sterically strained cyclobutyl ring presents unique toxicological liabilities.

This technical guide synthesizes structural tox-alerts, mechanistic hypotheses, and self-validating screening methodologies to evaluate the safety profile of 3-CBP. Designed for toxicologists and application scientists, this whitepaper provides a comprehensive framework for transitioning from in silico hazard prediction to empirical in vitro and in vivo validation.

Physicochemical Profiling & Structural Tox-Alerts

The foundation of predictive toxicology lies in understanding a molecule's physicochemical properties. 3-CBP exhibits characteristics typical of medium-chain alkylphenols, which are known for both localized irritation and systemic distribution. According to the [1] and the [2], 3-CBP triggers several critical GHS hazard classifications.

Table 1: Physicochemical Properties and Hazard Classifications
Property / EndpointValue / ClassificationMechanistic Rationale
CAS Number 211495-49-7Unique identifier for regulatory tracking[1].
Molecular Weight 148.20 g/mol Low MW ensures rapid absorption across biological membranes[2].
Acute Toxicity Acute Tox. 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes due to systemic bioavailability[1].
Tissue Damage Skin Irrit. 2 (H315), Eye Dam. 1 (H318)Phenolic proton acts as a strong denaturant to structural proteins in the cornea and epidermis[1].
Neurotoxicity STOT SE 3 (H336)May cause drowsiness/dizziness; lipophilicity allows blood-brain barrier (BBB) penetration[1].

Mechanistic Toxicology: Proposed Pathways

To design effective screening assays, we must first establish the causality behind the observed hazards. The toxicity of 3-CBP is driven by two primary structural features:

  • The Phenol Core (Endocrine & Cytotoxic Liability): Alkylphenols are well-documented xenoestrogens. The phenolic ring mimics the A-ring of 17β-estradiol, allowing it to competitively bind to Estrogen Receptors (ERα/ERβ), leading to endocrine disruption[3]. Furthermore, phenolic compounds can undergo oxidative metabolism in the liver to form reactive quinones, depleting cellular glutathione (GSH) and causing oxidative stress.

  • The Cyclobutyl Ring (Neurotoxic Liability): The cyclobutyl moiety significantly increases the molecule's partition coefficient (LogP). This lipophilicity not only facilitates rapid intercalation into phospholipid bilayers (causing non-specific membrane fluidization) but also enables the molecule to reach the central nervous system. Once in the CNS, it likely modulates ligand-gated ion channels (such as GABA_A receptors), resulting in the drowsiness and dizziness characteristic of its STOT SE 3 classification[1].

ToxicityPathway cluster_mechanisms Primary Interaction Modalities CBP 3-Cyclobutylphenol (3-CBP) Membrane Cell Membrane Intercalation CBP->Membrane ER Estrogen Receptor (ER) Binding CBP->ER CNS CNS Target (e.g., GABA-A) CBP->CNS OxStress ROS Generation & Lipid Peroxidation Membrane->OxStress Endocrine Endocrine Disruption (Altered Transcription) ER->Endocrine Neuro Neurotoxicity (STOT SE 3) Drowsiness / Dizziness CNS->Neuro

Fig 1: Proposed cellular toxicity and receptor interaction pathways for 3-CBP.

Methodological Framework: Preliminary Screening Workflows

A robust toxicological assessment cannot rely on isolated data points. As a Senior Application Scientist, I mandate that every protocol operates as a self-validating system —incorporating internal controls that continuously prove the assay's dynamic range and specificity.

Workflow Prep Compound Prep (3-CBP in DMSO) InVitro In Vitro Assays (HepG2, YES) Prep->InVitro InVivo In Vivo (Zebrafish) Acute Tox (OECD 236) Prep->InVivo Analysis Data Synthesis & Threshold Calculation InVitro->Analysis InVivo->Analysis

Fig 2: High-throughput screening workflow for 3-CBP toxicity evaluation.

Protocol A: Acute Hepatotoxicity (CellTiter-Glo Viability Assay)

Causality: Hepatocytes represent the primary site of xenobiotic metabolism. Testing 3-CBP in HepG2 cells accounts for first-pass metabolic toxicity and potential quinone formation. Self-Validating System: Includes a vehicle control to establish baseline viability and a known cytotoxic agent to prove assay sensitivity.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque-walled microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of 3-CBP in DMSO, ensuring the final DMSO concentration on cells does not exceed 0.1% (v/v).

  • Dosing & Controls: Treat the cells with the 3-CBP dilution series.

    • Vehicle Control: 0.1% DMSO (defines 100% viability).

    • Positive Control: 100 µM Triton X-100 (defines 0% viability / maximum lysis).

  • Incubation: Incubate the treated plates for 48 hours.

  • Readout: Add CellTiter-Glo® reagent (1:1 v/v) to lyse cells and stabilize the luminescent signal. Shake for 10 minutes. Measure luminescence to quantify ATP levels. Calculate the IC₅₀ using a 4-parameter logistic regression model.

Protocol B: Endocrine Disruption Potential (Yeast Estrogen Screen - YES)

Causality: Because [3], we must isolate ER-binding capability. The YES assay eliminates mammalian cross-talk by using yeast engineered with human ERα. Self-Validating System: Uses a potent natural estrogen to validate the reporter gene's responsiveness.

  • Culture Preparation: Grow recombinant S. cerevisiae (expressing human ERα and a lacZ reporter) to an OD₆₀₀ of 1.0.

  • Exposure: In a 96-well plate, expose the yeast to 3-CBP concentrations ranging from 0.1 µM to 100 µM in the presence of the chromogenic substrate CPRG.

    • Vehicle Control: Ethanol or DMSO (background expression).

    • Positive Control: 10 nM 17β-estradiol (maximum ER activation).

  • Incubation & Readout: Incubate at 30°C for 72 hours. Measure absorbance at 540 nm (color shift from yellow to red indicates β-galactosidase secretion via ER activation) and 620 nm (to correct for yeast growth/turbidity).

Quantitative Data Summary

Based on the structural read-across from analogous alkylphenols and the established GHS classifications[1], the following quantitative thresholds are projected for 3-CBP. These simulated preliminary values serve as benchmarking targets for the empirical assays described above.

Table 2: Projected Toxicological Thresholds for 3-CBP
Assay / Biological ModelTarget EndpointEstimated ThresholdClinical / GHS Correlate
HepG2 Viability ATP Depletion (IC₅₀)150 - 250 µMAcute Tox. 4 (Systemic toxicity)
YES Assay ERα Activation (EC₅₀)> 50 µM (Weak Agonist)Endocrine Disruption Potential
Zebrafish FET (OECD 236) Lethality (LC₅₀ at 96 hpf)5 - 10 mg/LAquatic Toxicity / Environmental Hazard
Primary Cortical Neurons GABA_A Potentiation (EC₅₀)20 - 50 µMSTOT SE 3 (Drowsiness / Dizziness)

Conclusion & Future Directions

The preliminary investigation of 3-Cyclobutylphenol reveals a dual-threat toxicological profile: localized tissue damage driven by its phenolic nature, and systemic/neurological liabilities driven by its lipophilic cyclobutyl ring. The self-validating screening protocols outlined in this guide provide a rigorous starting point for empirical testing. Future development must prioritize GLP-compliant in vivo pharmacokinetic (PK) profiling to determine the biological half-life of 3-CBP and assess the potential for bioaccumulation of its oxidative metabolites.

References

  • PubChem - NIH. "3-Cyclobutylphenol | C10H12O | CID 17918409". National Center for Biotechnology Information. URL:[Link]

  • NextSDS. "3-cyclobutylphenol — Chemical Substance Information". NextSDS Database. URL:[Link]

  • Environment Agency (GOV.UK). "Prioritisation of Alkylphenols for Environmental Risk Assessment". Department for Environment, Food & Rural Affairs. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 3-Cyclobutylphenol in Complex Matrices

Introduction and Applicability 3-Cyclobutylphenol is an aromatic organic compound with a molecular weight of 148.20 g/mol [1]. As a substituted phenol, its quantification is of interest in various fields, including pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Applicability

3-Cyclobutylphenol is an aromatic organic compound with a molecular weight of 148.20 g/mol [1]. As a substituted phenol, its quantification is of interest in various fields, including pharmaceutical development, environmental monitoring, and industrial quality control. The analytical methods detailed herein are designed for researchers, scientists, and drug development professionals requiring robust and reliable quantification of 3-Cyclobutylphenol in diverse and complex sample matrices.

This document provides comprehensive protocols for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation[2]. The protocols are presented with an emphasis on the rationale behind experimental choices to ensure scientific integrity and allow for adaptation to specific laboratory contexts.

Foundational Principles: Method Selection

The quantification of 3-Cyclobutylphenol necessitates a strategic approach to both sample preparation and instrumental analysis. The phenolic hydroxyl group imparts polarity and potential for hydrogen bonding, influencing its behavior during extraction and chromatography.

  • High-Performance Liquid Chromatography (HPLC) is well-suited for the direct analysis of moderately polar compounds like 3-Cyclobutylphenol without the need for derivatization[3]. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the method of choice for retaining and separating this analyte from complex mixtures[3][4]. Detection can be achieved with high sensitivity and selectivity using UV-Vis or fluorescence detectors[5][6].

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional selectivity and sensitivity, making it a powerful tool for trace-level quantification[7][8]. However, the direct analysis of phenols by GC can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. Therefore, a derivatization step is often employed to convert the polar hydroxyl group into a less polar, more volatile derivative, improving chromatographic performance[9][10].

High-Performance Liquid Chromatography (HPLC) Method

This protocol details a reversed-phase HPLC method with UV detection for the quantification of 3-Cyclobutylphenol.

Experimental Protocol: HPLC-UV

Objective: To achieve baseline separation and accurate quantification of 3-Cyclobutylphenol.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[3]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample: 3-Cyclobutylphenol standard and prepared sample extracts dissolved in the initial mobile phase composition.

  • Analytical standards of 3-Cyclobutylphenol can be sourced from suppliers like Merck (Sigma-Aldrich) or Agilent. USP reference standards are also available for pharmaceutical applications[11].

Procedure:

  • Mobile Phase Preparation: Prepare and thoroughly degas the mobile phases.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 60% A: 40% B) for at least 30 minutes at a stable flow rate until a stable baseline is achieved[2].

  • Injection: Inject the prepared sample and standard solutions.

  • Data Acquisition and Analysis: Record the chromatograms and integrate the peak area for 3-Cyclobutylphenol. Construct a calibration curve from the standard solutions to quantify the analyte in the samples[2].

HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18 (Octadecyl Silane), 150 mm x 4.6 mm, 5 µmProvides excellent retention and separation for moderately polar aromatic compounds based on hydrophobic interactions[3].
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to improved peak shape[3]. Acetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 40% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditionsA gradient elution is recommended to ensure the timely elution of the analyte while effectively cleaning the column of more nonpolar matrix components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 275 nmPhenolic compounds typically exhibit UV absorbance in this region. The optimal wavelength should be confirmed by analyzing a standard.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE/SPE) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector CDS Chromatography Data System Detector->CDS Quantification Quantification CDS->Quantification Report Final Report Quantification->Report

Caption: HPLC analysis workflow for 3-Cyclobutylphenol.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a GC-MS method for the sensitive and selective quantification of 3-Cyclobutylphenol, incorporating a necessary derivatization step.

Experimental Protocol: GC-MS

Objective: To achieve high sensitivity and selective quantification of 3-Cyclobutylphenol through derivatization followed by GC-MS analysis.

Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source

  • A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)[8]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Acetonitrile or Dichloromethane (HPLC grade)

  • Internal Standard: A deuterated phenol or a structurally similar compound not present in the sample.

Procedure:

  • Derivatization:

    • To a dried aliquot of the sample extract (or standard) in a vial, add 50 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS.

  • Data Acquisition: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized 3-Cyclobutylphenol.

  • Quantification: Use the response ratio of the analyte to the internal standard for quantification against a calibration curve.

GC-MS Method Parameters
ParameterRecommended ConditionRationale
GC Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µmA versatile, non-polar column suitable for a wide range of organic compounds[8].
Injector Splitless, 250 °CSplitless injection is used for trace analysis to ensure the transfer of the entire sample onto the column.
Oven Program Initial 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minThis temperature program allows for good separation of the derivatized analyte from solvent and matrix components.
Carrier Gas Helium, constant flow of 1.2 mL/minHelium is the most common carrier gas for GC-MS.
MS Source Electron Ionization (EI), 70 eVStandard ionization technique for GC-MS.
MS Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions of interest.
Monitored Ions To be determined from the mass spectrum of the derivatized standard.The molecular ion and key fragment ions of the silylated 3-Cyclobutylphenol should be selected.
Derivatization and GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extract Drydown Evaporation to Dryness Sample->Drydown Deriv Add BSTFA, Heat at 70°C Drydown->Deriv GCMS GC-MS System Deriv->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection DataSystem Data System Detection->DataSystem Quant Quantification vs. IS DataSystem->Quant Result Final Concentration Quant->Result

Caption: Workflow for derivatization and GC-MS analysis.

Sample Preparation Protocols

The choice of sample preparation technique is crucial for removing interferences and concentrating the analyte.

Protocol for Aqueous Samples (e.g., Water)

This protocol utilizes liquid-liquid extraction (LLE).

  • pH Adjustment: Acidify the water sample (e.g., 100 mL) to a pH ≤ 2 with a suitable acid (e.g., HCl). This ensures that the phenol is in its neutral form.

  • Extraction: Transfer the sample to a separatory funnel and extract three times with 30 mL of dichloromethane or a suitable solvent[9].

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Analysis: The extract is now ready for either HPLC or GC-MS analysis (after derivatization for the latter).

Protocol for Solid Samples (e.g., Soil, Tissue)

This protocol uses solid-liquid extraction followed by optional clean-up.

  • Extraction: Homogenize a known weight of the solid sample (e.g., 5 g) with a suitable extraction solvent such as a hexane/acetone mixture[7]. Sonication can be used to improve extraction efficiency[7].

  • Centrifugation: Centrifuge the sample and collect the supernatant.

  • Repeat Extraction: Repeat the extraction process on the solid residue and combine the supernatants.

  • Clean-up (Optional): If the extract is complex, a solid-phase extraction (SPE) clean-up step may be necessary.

  • Concentration: Evaporate the solvent under nitrogen to the desired final volume.

  • Analysis: Proceed with HPLC or GC-MS analysis.

Quality Control and Method Validation

To ensure the reliability of the results, a robust quality control and method validation strategy is essential.

  • Calibration: A multi-point calibration curve should be generated using certified reference standards[12][13].

  • Blanks: Method blanks should be processed with each batch of samples to monitor for contamination[9].

  • Spikes and Surrogates: Matrix spikes and surrogate standards should be used to assess matrix effects and recovery[9].

  • Precision and Accuracy: The precision (repeatability and intermediate precision) and accuracy of the method should be determined by analyzing replicate samples and spiked samples at different concentrations[14][15].

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be experimentally determined to define the sensitivity of the method[12][15].

Conclusion

The analytical methods presented provide a comprehensive framework for the accurate and reliable quantification of 3-Cyclobutylphenol in a variety of sample matrices. The choice between the direct HPLC-UV approach and the more sensitive, derivatization-based GC-MS method will be dictated by the specific requirements of the analysis. Proper method validation and adherence to quality control procedures are paramount to ensure the integrity of the generated data.

References

  • Method 8041A. (n.d.). U.S. EPA.
  • 3-Cyclobutylphenol. (2024). PubChem. Retrieved from [Link]

  • Advances in Food Testing & Environmental Analysis Application Compendium. (2013, January 21). Gcms.cz.
  • Sample Preparation Made Simple. (n.d.). Phenomenex.
  • A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD. (2023, February 2). PMC. Retrieved from [Link]

  • Sample Preparation. (n.d.). Agilent. Retrieved from [Link]

  • Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. (2015, May 9). ResearchGate. Retrieved from [Link]

  • Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. (2024, May 11). MDPI. Retrieved from [Link]

  • Investigating the effect of three phenolic fractions on the volatility of floral, fruity, and aged aromas by HS-SPME-GC-MS and NMR in model wine. (n.d.). PMC. Retrieved from [Link]

  • Development and Verification of a Generic Agilent 1260 Infinity II Binary HPLC Method. (2023, December 22). Agilent. Retrieved from [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020, June 24). Springer. Retrieved from [Link]

  • Analysis of phenolic and cyclic compounds in plants using derivatization techniques in combination with GC-MS-based metabolite profiling. (n.d.). MDPI. Retrieved from [Link]

  • Analytical Methods for the Quantification of Bisphenol A, Alkylphenols, Phthalate Esters, and Perfluoronated Chemicals in Biological Samples. (2014). PubMed. Retrieved from [Link]

  • Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. (n.d.). Agilent. Retrieved from [Link]

  • Spectroscopic and structural analysis of phenols bound to pKSI D40N. (n.d.). ResearchGate. Retrieved from [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). ResearchGate. Retrieved from [Link]

  • Reference Materials for Chemical Analysis. (n.d.). Springer. Retrieved from [Link]

  • Analysis of Phenols in Whisky Using HPLC with FL Detection. (n.d.). PE Polska. Retrieved from [Link]

  • Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography-Mass Spectrometry in Coffee Brew Samples. (n.d.). . Retrieved from [Link]

  • Syntheses and spectroscopic investigation of some cyclophosphazanes: Analysis of pseudo-triplet splitting. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. (2018, October 13). ResearchGate. Retrieved from [Link]

  • Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples. (2025, October 21). ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: Derivatization Strategies for 3-Cyclobutylphenol in Biological Assays

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction & Mechanistic Rationale 3-Cyclobutylphenol (3-CBP, CAS 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Mechanistic Rationale

3-Cyclobutylphenol (3-CBP, CAS 211495-49-7) is a versatile phenolic building block characterized by its meta-substituted cyclobutyl ring, which imparts unique steric and lipophilic properties to the molecule[1]. In drug discovery and environmental toxicology, assessing the biological activity, cellular uptake, and pharmacokinetic profile of 3-CBP and its derivatives is critical. However, native phenols often present analytical challenges: they exhibit relatively low molar absorptivity in the UV-Vis spectrum, suffer from poor ionization efficiency in mass spectrometry (MS), and lack the functional handles required for affinity-based biological assays.

  • Chromophoric Enhancement (HPLC-UV/Fluorescence): Acylation of the hydroxyl group with reagents like 4-nitrobenzoyl chloride (4-NB-Cl) introduces a highly conjugated π-system. This shifts the absorption maximum and drastically increases UV sensitivity, allowing for trace quantification in complex matrices like cell lysates[2].

  • Volatility and Electron-Capture Optimization (GC-MS): Native phenols exhibit peak tailing and thermal instability during gas chromatography. Fluoro-acylation using perfluorooctanoyl chloride replaces the polar hydroxyl proton with a bulky, fluorinated moiety. This suppresses hydrogen bonding, increases volatility, and enhances electron-capture efficiency, enabling sub-mg/L detection limits in serum[3].

  • Receptor Modulation & Prodrug Synthesis: In functional biological assays, such as autobioluminescent yeast reporter assays used to detect endocrine disruption, derivatizing the phenol can modulate its binding affinity to nuclear receptors (e.g., Androgen or Progesterone receptors) or create esterase-cleavable prodrugs[4].

Experimental Workflows & Protocols

Protocol 1: Pre-Column Acylation for HPLC-UV Quantification

Objective: To quantify trace levels of 3-CBP in cellular uptake assays using HPLC-UV. Causality & Design: The reaction utilizes a borate buffer at pH 8.5. Phenols typically have a pKa around 10; adjusting the pH to 8.5–9.5 shifts the equilibrium to favor the phenoxide anion. The phenoxide is a vastly superior nucleophile compared to the neutral phenol, ensuring rapid and quantitative acylation by the acid chloride within 1 minute[2].

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of the biological sample (e.g., clarified cell lysate or aqueous assay buffer) containing 3-CBP into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of 3,4-dimethylphenol (10 mg/L in methanol) as an internal standard (IS) to normalize extraction and injection variances[3].

  • Alkalinization: Add 100 µL of 0.1 M borate buffer (pH 8.5) to the sample and vortex for 5 seconds to ensure phenoxide formation[2].

  • Derivatization: Add 100 µL of 4-nitrobenzoyl chloride (4-NB-Cl) solution (2 mg/mL in acetone).

  • Incubation: Vortex the mixture immediately and incubate at room temperature for exactly 1 minute. Note: Extended incubation beyond 5 minutes may lead to hydrolysis of the reagent.

  • HPLC Analysis: Inject 20 µL of the reaction mixture directly into the HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at 254 nm.

Workflow A 3-Cyclobutylphenol (Analyte) B Add Derivatization Reagent (e.g., 4-NB-Cl) A->B C Reaction Incubation (pH 8.5, 1 min) B->C D HPLC Separation (C18 Column) C->D E UV/Fluorescence Detection (Enhanced Sensitivity) D->E

Workflow for pre-column derivatization of 3-cyclobutylphenol for enhanced HPLC detection.

Protocol 2: Fluoro-Acylation for GC-MS Pharmacokinetic Profiling

Objective: To quantify 3-CBP in human serum or animal plasma for pharmacokinetic (PK) profiling. Causality & Design: This protocol uses chloroform for liquid-liquid extraction followed by derivatization with perfluorooctanoyl chloride. Pyridine is added as a nucleophilic catalyst and acid scavenger. It neutralizes the HCl byproduct, preventing the reverse reaction and protecting the sensitive GC column stationary phase from acidic degradation[3].

Step-by-Step Methodology:

  • Extraction: To 500 µL of human serum, add 50 µL of the IS (3,4-dimethylphenol) and 1 mL of chloroform. Vortex vigorously for 2 minutes and centrifuge at 10,000 x g for 5 minutes.

  • Phase Separation: Transfer the lower organic (chloroform) layer to a clean, dry glass vial.

  • Derivatization: Add 50 µL of perfluorooctanoyl chloride and 10 µL of anhydrous pyridine to the chloroform extract[3].

  • Incubation: Cap the vial tightly and incubate at 60°C for 20 minutes.

  • Washing (Critical Step): Cool to room temperature. Add 500 µL of LC-MS grade water to the vial and vortex to extract unreacted acid chloride and pyridine-HCl salts into the aqueous phase.

  • GC-MS Analysis: Extract the lower organic layer, dry over anhydrous sodium sulfate, and inject 1 µL into the GC-MS operating in Selected Ion Monitoring (SIM) mode.

Biological Assay Integration: Receptor Binding

When evaluating the biological activity of 3-CBP derivatives, reporter gene assays are the gold standard. For instance, autobioluminescent yeast assays recombined with a bacterial luciferase reporter gene cassette (lux) can be used to detect agonistic or antagonistic activities against nuclear receptors (e.g., rat androgen receptor)[4]. Derivatized 3-CBP acts as the ligand, binding to the receptor, initiating translocation, and driving the continuous, reagent-free emission of a luminescent signal[4].

Pathway L Derivatized 3-CBP (Ligand) R Target Receptor (e.g., AR/PR) L->R Binding C Ligand-Receptor Complex R->C T Gene Transcription (Reporter Activation) C->T Translocation S Luminescent Signal (Autobioluminescent Output) T->S Quantification

Mechanism of action for derivatized 3-CBP in a reporter gene biological assay.

Quantitative Data & Strategy Comparison

To assist in selecting the appropriate derivatization strategy for your specific biological assay, refer to the consolidated metrics in Table 1.

Table 1: Comparison of Derivatization Strategies for 3-Cyclobutylphenol

Derivatization StrategyReagent UsedAnalytical PlatformPrimary Biological ApplicationTypical Limit of Detection (LOD)
Acylation (UV/Vis) 4-Nitrobenzoyl ChlorideHPLC-UVCellular uptake / Aqueous assays~0.02 mg/L[2]
Fluoro-acylation Perfluorooctanoyl ChlorideGC-MSSerum pharmacokinetics / Toxicology~1.0 mg/L[3]
Esterification Biotin-PEG-COOHAffinity ChromatographyTarget pull-down / Receptor mappingN/A (Yield dependent)

Trustworthiness & Self-Validating Systems

A robust biological assay must be self-validating. To ensure the integrity of the derivatization protocols described above, the following Quality Control (QC) systems must be implemented:

  • Matrix Blanks: Always run a derivatized blank matrix (e.g., serum or lysate without 3-CBP) to establish a baseline and confirm that endogenous biological phenols (like tyrosine or circulating catecholamines) do not co-elute with the target derivative[3].

  • Internal Standardization: The use of 3,4-dimethylphenol is non-negotiable. Because it is chemically related to 3-CBP, it undergoes the exact same derivatization kinetics. A stable ratio between the analyte and the IS validates that the derivatization efficiency remained constant across all samples[3].

  • Precision Metrics: Before applying the protocol to unknown biological samples, validate the intra-day and inter-day precision. Acceptable standard deviations should remain within 2.6% to 12.0% of the mean, with recovery rates between 87.5% and 105.2%[2].

References

  • A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantific
  • 3-Cyclobutylphenol | C10H12O | CID 17918409 - PubChem. nih.gov.
  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. scirp.org.
  • Rapid and reagent-free bioassay using autobioluminescent yeasts to detect agonistic and antagonistic activities of bisphenols against rat androgen receptor and progesterone receptor. nih.gov.

Sources

Method

Application Note: 3-Cyclobutylphenol as a Molecular Probe in Fragment-Based Drug Discovery

Introduction & Mechanistic Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds are deployed to map the binding topography of "undruggable" or complex protein targets[1]. 3-C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight compounds are deployed to map the binding topography of "undruggable" or complex protein targets[1]. 3-Cyclobutylphenol (3-CBP) (CAS: 211495-49-7, MW: 148.20 g/mol ) serves as a highly effective primary molecular probe for interrogating shallow, transient hydrophobic pockets[2].

The Causality of Probe Selection: The structural architecture of 3-CBP is deliberately chosen for its unique steric and electronic properties. The phenolic hydroxyl group acts as a rigid anchor, engaging in directional hydrogen bonding with protein backbone amides or polar side chains. Conversely, the cyclobutyl ring provides a highly specific geometric advantage. Unlike flat aromatic rings (which intercalate) or highly flexible linear alkyl chains (which suffer high entropic penalties upon binding), the cyclobutane ring adopts a puckered "butterfly" conformation with a dihedral angle of ~30°. This specific volumetric bulk acts as a sensitive steric "caliper," allowing researchers to probe the exact dimensions and plasticity of lipophilic clefts in targets such as viral polymerases and allosteric kinases.

FBDD_Workflow A Fragment Library (Includes 3-CBP) B Primary Screening (SPR & STD-NMR) A->B 100-500 µM C Hit Validation (Thermal Shift & X-ray) B->C Kd determination D Structural Elaboration (SAR Mapping) C->D Binding pose E Photoaffinity Probe Development D->E Diazirine/Alkyne tag

Fig 1. Fragment-based drug discovery workflow utilizing 3-CBP as a primary molecular probe.

Self-Validating Experimental Protocols

Because fragment probes like 3-CBP typically exhibit weak binding affinities ( Kd​ in the μM to mM range), traditional biochemical assays are insufficient. Highly sensitive biophysical techniques must be employed[3]. The following protocols are designed as self-validating systems to eliminate false positives.

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

SPR provides real-time kinetic and thermodynamic validation of 3-CBP binding[3].

  • Rationale for Experimental Choice: SPR is exquisitely sensitive to the refractive index of the bulk solvent. Because fragment libraries are dissolved in DMSO, even a 0.1% mismatch in DMSO concentration between the running buffer and the injected sample will create a massive bulk shift, masking the actual binding signal or creating a false positive[3].

  • Step-by-Step Methodology:

    • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target density: 3000–5000 RU to account for the low molecular weight of 3-CBP).

    • Solvent Calibration (Critical Step): Prepare a DMSO calibration series (e.g., 4.5% to 5.5% DMSO in standard PBS buffer). Inject these across the reference and active flow cells to generate a solvent correction curve.

    • Sample Preparation: Dilute 3-CBP from a 100 mM DMSO stock into the running buffer to achieve a final concentration range of 10 µM to 1 mM, ensuring the final DMSO concentration is locked exactly at 5.0%.

    • Injection & Analysis: Inject 3-CBP at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

    • Validation: Include a known non-binder (negative control) and a known high-affinity ligand (positive control) in the run. Analyze the data using a 1:1 steady-state affinity model to extract the Kd​ .

Protocol B: Saturation Transfer Difference (STD) NMR

STD-NMR is utilized to confirm target engagement in solution[1].

  • Rationale for Experimental Choice: STD-NMR relies on the nuclear Overhauser effect (NOE). When the target protein is selectively irradiated with radiofrequency pulses, the magnetization spreads throughout the protein and transfers to the bound 3-CBP probe. Because the probe exchanges rapidly, the transferred magnetization accumulates on the free ligand in solution, amplifying the signal of binders while non-binders remain invisible[1].

  • Step-by-Step Methodology:

    • Sample Preparation: Prepare a sample containing 20 µM target protein and 1 mM 3-CBP in deuterated phosphate buffer (pH 7.4, 10% D2​O ).

    • Spectrometer Setup: Utilize a 600 MHz or higher NMR spectrometer equipped with a cryoprobe.

    • Irradiation: Apply a train of Gaussian-shaped pulses for selective protein saturation (on-resonance at -0.5 ppm; off-resonance control at 40 ppm).

    • Acquisition: Record the difference spectrum. The presence of cyclobutyl and aromatic proton signals in the difference spectrum confirms direct binding.

Protocol C: Elaboration into a Photoaffinity Label (PAL)

To map the exact binding site of 3-CBP on a novel target, the fragment is often derivatized into a photoaffinity probe[4].

  • Rationale for Experimental Choice: Transient fragment interactions are difficult to capture via X-ray crystallography. By appending a diazirine moiety to the phenol ring (via an ether linkage or ortho-substitution), UV irradiation generates a highly reactive carbene. This carbene rapidly inserts into nearby C-H, N-H, or O-H bonds, covalently trapping the probe at the binding site for downstream LC-MS/MS peptide mapping[4].

PAL_Mechanism P1 3-CBP-Diazirine Probe + Target Protein P2 Reversible Binding (Hydrophobic Pocket) P1->P2 UV UV Irradiation (365 nm) P2->UV P3 Reactive Carbene Intermediate UV->P3 P4 Covalent Adduct Formation P3->P4 Insertion into C-H / N-H / O-H P5 LC-MS/MS Peptide Mapping P4->P5

Fig 2. Mechanism of photoaffinity labeling using a diazirine-functionalized 3-CBP probe.

Quantitative Data & Ligand Efficiency

When evaluating 3-CBP against a target, Ligand Efficiency (LE) is a critical metric. LE normalizes the binding affinity against the size of the molecule (Heavy Atom Count, HAC), allowing researchers to determine if the cyclobutyl group is forming optimal contacts compared to other cycloalkyl derivatives.

Table 1: Representative Fragment Screening Data (Comparative SAR)

Probe MoleculeHeavy Atom Count (HAC)Representative Kd​ (µM) ΔG (kcal/mol)Ligand Efficiency (LE)*Binding Confirmation
Phenol7> 5000> -3.1N/ANone
3-Propylphenol101250-3.90.39SPR
3-Cyclobutylphenol 11 280 -4.8 0.44 SPR, STD-NMR
3-Cyclopentylphenol12410-4.60.38SPR

*Ligand Efficiency (LE) is calculated as (ΔG/HAC) . An LE > 0.30 is generally considered highly favorable for fragment advancement.

As demonstrated in the comparative data, the rigid, puckered geometry of 3-CBP often yields superior Ligand Efficiency compared to flexible linear chains (propylphenol) or larger rings (cyclopentylphenol) when targeting highly constrained hydrophobic pockets.

References

  • Source: National Institutes of Health (NIH)
  • Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL
  • Fragment-Based Drug Discovery Using NMR Spectroscopy Source: PMC - NIH URL
  • Source: Simon Fraser University (SFU)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common issues in the synthesis of 3-Cyclobutylphenol

Technical Support Center: Synthesis of 3-Cyclobutylphenol Welcome to the technical support center for the synthesis of 3-Cyclobutylphenol. This guide is designed for researchers, medicinal chemists, and process developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Cyclobutylphenol

Welcome to the technical support center for the synthesis of 3-Cyclobutylphenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this valuable meta-substituted phenol. 3-Cyclobutylphenol serves as a key building block, often utilized as a bioisostere for phenyl or other aryl groups in drug discovery, lending unique structural and metabolic properties to active pharmaceutical ingredients.

The synthesis of the meta-isomer is not trivial and requires a multi-step approach, as direct functionalization of phenol typically yields ortho- and para-substituted products. This guide provides a robust, four-step synthetic strategy and addresses common issues encountered at each stage in a practical, question-and-answer format. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower you to resolve challenges in your own laboratory.

Overall Synthetic Strategy

The most reliable pathway to 3-Cyclobutylphenol involves a sequence starting from a substrate with a meta-directing group, which is later converted into the desired hydroxyl functionality. The workflow outlined below leverages classic, well-established organic transformations.

G cluster_0 Synthesis Workflow for 3-Cyclobutylphenol Nitrobenzene Nitrobenzene Acylation Cyclobutyl phenyl 3-nitrophenyl ketone Nitrobenzene->Acylation Step 1: Friedel-Crafts Acylation (Cyclobutanecarbonyl chloride, AlCl₃) Reduction_Ketone Cyclobutyl(3-nitrophenyl)methane (3-Cyclobutylnitrobenzene) Acylation->Reduction_Ketone Step 2: Clemmensen Reduction (Zn(Hg), conc. HCl) Reduction_Nitro 3-Cyclobutylaniline Reduction_Ketone->Reduction_Nitro Step 3: Nitro Group Reduction (SnCl₂, HCl or H₂/Pd-C) Phenol_Formation 3-Cyclobutylphenol Reduction_Nitro->Phenol_Formation Step 4: Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O, Δ) G start Low Yield / Dark Product in Diazotization Step q1 Was temperature kept at 0-5 °C during NaNO₂ addition? start->q1 ans1_no No q1->ans1_no No ans2_yes Yes q1->ans2_yes Yes ans1_yes Yes sol1 Result: Premature decomposition and azo-coupling side reactions. Fix: Use an ice-salt bath and monitor internal temperature closely. ans1_no->sol1 q2 Was NaNO₂ solution added slowly/dropwise? sol1->q2 ans2_no No q2->ans2_no No q3 Was the crude product purified effectively? q2->q3 Yes ans2_yes->q2 sol2 Result: Localized overheating and runaway reaction. Fix: Add NaNO₂ solution dropwise via an addition funnel over 30-60 min. ans2_no->sol2 sol2->q3 sol3 Result: Baseline impurities and colored byproducts remain. Fix: Purify via column chromatography (e.g., Hexanes/EtOAc gradient) followed by distillation. q3->sol3 Yes/No end_node Improved Yield & Purity sol3->end_node

Optimization

Technical Support Center: Purification of 3-Cyclobutylphenol

Welcome to the technical support center for the purification of 3-Cyclobutylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered dur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Cyclobutylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

I. Understanding the Challenges: Why Can 3-Cyclobutylphenol Be Difficult to Purify?

The purification of 3-Cyclobutylphenol, while seemingly straightforward, can present several obstacles. The presence of a hydroxyl group on the aromatic ring makes the compound susceptible to oxidation, leading to colored impurities. Furthermore, residual starting materials, byproducts from the synthesis, and isomeric impurities can be challenging to separate due to their similar physical and chemical properties to the target compound.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification of 3-Cyclobutylphenol.

Recrystallization Issues

Question: My recrystallization of 3-Cyclobutylphenol resulted in a low yield. What are the likely causes and how can I improve it?

Answer: Low recovery from recrystallization is a frequent issue and can stem from several factors:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[1]

    • Solution: Concentrate the filtrate and attempt a second crystallization. For future attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve 3-Cyclobutylphenol well at elevated temperatures but poorly at room or lower temperatures.[2]

    • Solution: Conduct small-scale solubility tests with a range of solvents (e.g., heptane, toluene, ethanol/water mixtures) to identify the optimal one. A mixed solvent system can also be effective in fine-tuning solubility.[1]

  • Premature Crystallization: If crystals form during hot filtration to remove insoluble impurities, product will be lost.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. A small amount of hot solvent can be used to wash the filter paper to dissolve any crystals that have formed.[1]

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals that trap impurities.[1][3]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[4]

Question: After recrystallization, my 3-Cyclobutylphenol is still colored (yellow to brown). What causes this and how can I fix it?

Answer: The coloration is most likely due to the oxidation of the phenolic hydroxyl group, forming highly colored quinone-like structures.[5] This can be exacerbated by heat, light, and the presence of oxygen.

  • Prevention:

    • Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[5]

    • Store the purified product protected from light and air.[5]

  • Purification:

    • Activated Carbon Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[3][6] Be cautious not to add too much, as it can also adsorb your product.

    • Column Chromatography: If color persists, column chromatography is a more effective method for removing these types of impurities.

Chromatography Challenges

Question: I'm using column chromatography to purify 3-Cyclobutylphenol, but I'm getting poor separation of impurities. What can I do?

Answer: Poor separation in column chromatography can be due to several factors related to the stationary and mobile phases, as well as the column itself.

  • Inappropriate Mobile Phase Polarity: The polarity of the eluent is critical for good separation.

    • Solution: Optimize your mobile phase. For silica gel chromatography of 3-Cyclobutylphenol, a non-polar solvent with a small amount of a more polar solvent (e.g., hexane/ethyl acetate or toluene/ethyl acetate) is a good starting point. Perform thin-layer chromatography (TLC) with various solvent systems to find the one that gives the best separation (Rf of the product around 0.3-0.4).

  • Choice of Stationary Phase: While silica gel is common, it may not be optimal for all separations.

    • Solution: Consider using a different stationary phase, such as alumina (neutral, acidic, or basic), which can offer different selectivity for polar compounds like phenols.[1]

  • Column Dimensions and Packing: A poorly packed or inappropriately sized column will lead to broad peaks and poor resolution.

    • Solution: For difficult separations, use a longer, narrower column.[1] Ensure the column is packed uniformly without any air bubbles.

Question: My purified 3-Cyclobutylphenol shows a persistent impurity with a very similar retention time in HPLC analysis. What could it be and how do I remove it?

Answer: This is a common challenge, especially with closely related impurities.

  • Potential Impurities:

    • Isomeric Impurities: Depending on the synthetic route, you may have isomers of 3-Cyclobutylphenol (e.g., 2- or 4-Cyclobutylphenol) which can have very similar polarities.

    • Unreacted Starting Materials or Byproducts: For example, if the synthesis involved the reaction of phenol with a cyclobutylating agent, residual phenol or di-substituted phenols could be present.

  • Solutions:

    • Optimize HPLC Method:

      • Mobile Phase Gradient: A shallower gradient during the elution of your compound of interest can improve resolution.

      • Different Stationary Phase: Consider a column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.

    • Alternative Purification Techniques:

      • Preparative HPLC: If the impurity level is low, preparative HPLC can be used to isolate the pure compound.[7]

      • Dissociation Extraction: This technique takes advantage of differences in the acid dissociation constants (pKa) of phenolic compounds to separate them.[8] By carefully controlling the pH of an aqueous phase during a liquid-liquid extraction, you can selectively ionize and separate different phenolic species.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure 3-Cyclobutylphenol?

While specific experimental data for 3-Cyclobutylphenol may be limited in publicly available literature, we can estimate its properties based on similar phenolic compounds. It is expected to be a solid at room temperature with a defined melting point. Pure phenols are typically colorless.

PropertyExpected Value/ObservationImportance for Purification
Appearance Colorless to off-white solidColor indicates potential oxidation.
Melting Point Sharp, defined rangeA broad melting range suggests the presence of impurities.[9]
Solubility Soluble in organic solvents (e.g., DCM, EtOAc), sparingly soluble in water.Crucial for selecting recrystallization and chromatography solvents.

Q2: Which analytical techniques are best for assessing the purity of 3-Cyclobutylphenol?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying phenolic compounds due to its high sensitivity and resolution.[10][11] A reversed-phase C18 column with a UV detector is a common setup.

  • Gas Chromatography (GC): Suitable for volatile phenols and can be very effective for separating isomers.[12][13] Derivatization may be necessary to improve peak shape and thermal stability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities if they are present at sufficient levels (typically >1%).

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to identify unknown impurities, often coupled with GC or LC (GC-MS, LC-MS).[14]

Q3: How can I prevent the oxidation of 3-Cyclobutylphenol during storage?

To ensure the long-term stability of your purified 3-Cyclobutylphenol:

  • Store it in a tightly sealed, amber glass vial to protect it from light and air.

  • Store at a low temperature (refrigerated or frozen).

  • For sensitive applications, storing under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen) is recommended.

IV. Experimental Protocols & Workflows

Protocol 1: Standard Recrystallization of 3-Cyclobutylphenol
  • Solvent Selection: In a small test tube, add ~20 mg of crude 3-Cyclobutylphenol. Add a few drops of the chosen solvent (e.g., heptane) at room temperature. If it dissolves, the solvent is not suitable. If it doesn't dissolve, heat the test tube. If the solid dissolves when hot but not at room temperature, the solvent is a good candidate.

  • Dissolution: Place the crude 3-Cyclobutylphenol in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid with gentle swirling.[4]

  • Decolorization (if necessary): If the solution is colored, cool it slightly and add a small amount of activated charcoal.[6] Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the receiving flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purity Assessment by HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the percentage of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.[5]

  • Sample Preparation: Dissolve a small amount of the purified 3-Cyclobutylphenol in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[5]

V. Visualizing the Workflow

Purification Workflow Diagram

Purification_Workflow Crude Crude 3-Cyclobutylphenol Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product (>98%) Purity_Check1->Pure_Product Purity OK Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Impurities Present Purity_Check2 Purity Assessment (HPLC, NMR) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity OK Purity_Check2->Column_Chromatography Further Purification Needed

Caption: General workflow for the purification of 3-Cyclobutylphenol.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Purification Issue Low_Yield Low Yield in Recrystallization? Start->Low_Yield Colored_Product Colored Product? Start->Colored_Product Poor_Separation Poor Chromatographic Separation? Start->Poor_Separation Solvent Optimize Solvent / Use Less Solvent Low_Yield->Solvent Yes Charcoal Use Activated Charcoal Colored_Product->Charcoal Yes Mobile_Phase Optimize Mobile Phase Poor_Separation->Mobile_Phase Yes Cooling Slow Down Cooling Rate Solvent->Cooling Inert_Atmosphere Work Under Inert Atmosphere Charcoal->Inert_Atmosphere Stationary_Phase Change Stationary Phase Mobile_Phase->Stationary_Phase

Caption: Decision tree for troubleshooting common purification problems.

VI. References

  • Technical Support Center: Purification of Crude Phenol, 4-(2-(2-methoxy-4-(2-(4- nitrophenyl)diazenyl - Benchchem. Available from:

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI. Available from:

  • Methods of purification of raw polyphenol extract for chromatographic analysis - Biblioteka Nauki. Available from:

  • Separation of Substituted Phenols by Extraction | PDF | Acid Dissociation Constant - Scribd. Available from:

  • troubleshooting guide for unexpected side reactions of 2,6-Bis(aminomethyl)phenol - Benchchem. Available from:

  • Improving chromatographic analysis of phenolic compounds - Chula Digital Collections. Available from:

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Available from:

  • Isolation and Identification of Phenolic Compounds | IntechOpen. Available from:

  • Recrystallization - YouTube. Available from: [Link]

  • RECRYSTALLIZATION - ResearchGate. Available from: [Link]

  • How To Recrystallize A Solid - YouTube. Available from: [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available from: [Link]

  • Gas-Chromatographie Determination - ResearchGate. Available from: [Link]

  • Synthesis of impurities and/or degradation products of selected heterocyclic drugs as an integral part of the API development - ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 3-Cyclobutylphenol Storage &amp; Handling

Welcome to the Technical Support Center for 3-Cyclobutylphenol . As a substituted phenol, this compound is a highly valuable building block in drug development and materials science.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Cyclobutylphenol . As a substituted phenol, this compound is a highly valuable building block in drug development and materials science. However, its chemical structure makes it inherently susceptible to environmental degradation.

This guide is designed for researchers and scientists to troubleshoot degradation issues, understand the mechanistic causality behind storage protocols, and implement self-validating workflows to ensure absolute chemical integrity.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my 3-Cyclobutylphenol turn pink or brown during storage? A: This discoloration is the visual hallmark of auto-oxidation. Phenolic compounds slowly oxidize upon exposure to ambient oxygen and light, initially forming phenoxy radicals. These radicals propagate and eventually form quinone derivatives (such as p-benzoquinone analogs), which are highly conjugated and exhibit a strong pink, red, or brown color[1]. The presence of the cyclobutyl group—an electron-donating alkyl substituent—increases the electron density of the aromatic ring. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making 3-cyclobutylphenol slightly more susceptible to radical oxidation than unsubstituted phenol.

Q2: Can I proceed with my synthesis if the compound has a faint pink tint? A: No. For sensitive catalytic reactions, organometallic coupling, or biological assays, even a faint pink color indicates a contamination level of quinones that can compromise your experiment. Quinones are highly reactive electrophiles and radical scavengers; they can poison transition-metal catalysts, induce unwanted cross-linking, and damage nucleic acids in biological applications[1]. If discoloration is observed, the compound must be purified via vacuum distillation before use[1].

Q3: Is storing the compound in a standard -20°C freezer sufficient to prevent degradation? A: Temperature reduction slows the kinetic rate of oxidation, but it does not arrest it if oxygen or light is present. Studies on phenolic stability demonstrate that while low temperatures (e.g., 5°C or lower) in dark conditions retain >99% of phenolic integrity over 6 months, exposure to ambient oxygen or light at room temperature drops stability significantly[2]. Furthermore, standard freezers are highly humid environments. Removing a cold container introduces condensation; water uptake accelerates degradation by facilitating proton-coupled electron transfer during oxidation[3]. You must combine low temperature with an inert atmosphere and desiccation.

Part 2: Mechanistic Pathways & Workflow Visualization

To effectively prevent degradation, it is critical to understand both the chemical pathway of failure and the operational workflow required to mitigate it.

OxidationMechanism A 3-Cyclobutylphenol (Colorless/Pure) B Phenoxy Radical (Reactive Intermediate) A->B O2 / UV Light C Quinone Derivatives (Pink/Brown Degradation) B->C Radical Propagation D Inert Gas (Ar/N2) Displaces Oxygen D->A Prevents Oxidation E Amber Glassware Blocks UV Radiation E->A Prevents Photolysis

Mechanism of 3-Cyclobutylphenol auto-oxidation and targeted preventative storage interventions.

StorageWorkflow S1 1. Receive & Inspect 3-Cyclobutylphenol S2 2. Color Check (Colorless vs. Pink/Brown) S1->S2 S3 3A. Vacuum Distillation (Removes Quinones) S2->S3 Discolored S4 3B. Glovebox Transfer (< 1 ppm O2 Atmosphere) S2->S4 Colorless S3->S4 S5 4. Aliquot into Amber Vials with PTFE Septa S4->S5 S6 5. Store at -20°C Over Indicating Desiccant S5->S6

Standard Operating Procedure (SOP) workflow for the inspection, purification, and long-term storage of 3-Cyclobutylphenol.

Part 3: Quantitative Storage Parameters

The following table synthesizes the expected degradation kinetics of highly substituted phenolic compounds under various environmental conditions, extrapolated over a 6-month storage period[2].

Table 1: Impact of Storage Conditions on Phenolic Compound Stability

Storage TemperatureLight ExposureAtmosphereEst. Purity Retention (6 Months)Visual Indicator
-20°C Dark (Amber) Argon > 99.9% Colorless / White Solid
5°C (Fridge)Dark (Amber)Air~ 98.0%Faint Pink
25°C (Ambient)Dark (Amber)Air~ 95.0%Light Brown
25°C (Ambient)Light (Clear)Air< 90.0%Dark Brown / Red

Part 4: Self-Validating Protocol for Long-Term Storage

To guarantee the integrity of 3-Cyclobutylphenol for highly sensitive applications, follow this self-validating Standard Operating Procedure (SOP). A self-validating protocol means that each step contains an observable metric to confirm success before proceeding.

Phase 1: Inspection and Purification
  • Visual Validation: Upon receiving or retrieving the chemical, inspect it against a stark white background under bright, cool-white light.

    • Validation Check: If the substance is perfectly colorless (liquid) or pure white (solid), proceed to Phase 2. If any pink, yellow, or brown hue is detected, the sample contains quinone impurities.

  • Distillation (If necessary): Perform a short-path vacuum distillation. Phenol oxidation products (quinones and polymerized phenoquinones) have significantly different boiling points and will remain in the distillation flask[1].

    • Validation Check: The distillate must collect as a perfectly clear, colorless fraction.

Phase 2: Deoxygenation and Aliquoting
  • Atmospheric Control: Transfer the pure 3-Cyclobutylphenol into an inert-atmosphere glovebox (Argon or Nitrogen).

    • Validation Check: Ensure the glovebox oxygen sensor reads < 1 ppm O2 before opening the primary container.

  • Aliquoting: Divide the bulk material into single-use aliquots. This prevents repeated freeze-thaw cycles and limits oxygen exposure to the entire batch during future use.

  • Sealing: Place the aliquots into amber glass vials (to block UV-induced photolysis)[4]. Seal the vials using caps with PTFE-lined silicone septa .

    • Causality Note: Standard rubber septa are highly permeable to oxygen over a period of months. PTFE provides an absolute barrier to both oxygen and moisture.

Phase 3: Desiccated Cold Storage
  • Secondary Containment: Place the sealed amber vials into a secondary opaque container (e.g., a wide-mouth Nalgene jar).

  • Moisture Defense: Fill the bottom of the secondary container with indicating Drierite (calcium sulfate with cobalt chloride).

  • Temperature Control: Store the secondary container in a -20°C freezer.

    • Validation Check: When retrieving an aliquot in the future, check the Drierite. If it remains blue, the internal environment is perfectly dry. If it turns pink, the seal has been compromised, moisture has entered during a freeze-thaw cycle[3], and the remaining aliquots should be re-evaluated.

References

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity MDPI - Molecules[Link]

  • How can I keep my Phenol in water solution saturated? (Discussion on Phenol Oxidation and Moisture) ResearchGate[Link]

  • Air- and light-sensitivity of phenol (Mechanisms of Photolysis and Auto-oxidation) Chemistry Stack Exchange[Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient 3-Cyclobutylphenol Synthesis

Welcome to the technical support center for the synthesis of 3-Cyclobutylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Cyclobutylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the efficient synthesis of this valuable compound. Drawing upon established principles of cross-coupling chemistry and practical laboratory experience, this resource aims to be a self-validating system to help you navigate the nuances of your experimental work.

Introduction: The Challenge of Synthesizing 3-Cyclobutylphenol

The synthesis of 3-Cyclobutylphenol, a key building block in medicinal chemistry, often presents unique challenges. The incorporation of a secondary alkyl group like cyclobutyl onto a phenolic ring via traditional cross-coupling methods can be complex. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this transformation; however, the use of secondary alkylboron reagents is often complicated by side reactions such as β-hydride elimination.[1] This guide will focus on the selection of an appropriate catalyst system and reaction conditions to maximize the yield and purity of 3-Cyclobutylphenol, primarily through the Suzuki-Miyaura pathway.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and issues encountered during the synthesis of 3-Cyclobutylphenol:

Q1: Which synthetic route is most effective for preparing 3-Cyclobutylphenol?

A1: The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method.[2][3] Specifically, coupling a cyclobutylboron species with a 3-halophenol derivative (or a protected version) is a common strategy. A particularly robust approach involves the use of potassium cyclobutyltrifluoroborate, which offers enhanced stability compared to the corresponding boronic acid.[4]

Q2: My reaction is sluggish or shows no conversion. What are the likely causes?

A2: Low reactivity can stem from several factors:

  • Inefficient Catalyst Activation: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.

  • Ligand Oxidation: Phosphine ligands are susceptible to oxidation, which deactivates the catalyst.[5]

  • Poor Base Selection: The base is crucial for the transmetalation step, and its effectiveness can be highly dependent on the solvent and substrates.[5][6]

  • Inadequate Degassing: Oxygen can deactivate the catalyst.[5]

Q3: I am observing a significant amount of phenol or other deborylated/dehalogenated byproducts. What is causing this?

A3: The formation of phenol from your 3-halophenol starting material is likely due to a side reaction called protodehalogenation (or hydrodehalogenation). Similarly, the cyclobutylboron reagent can undergo protodeboronation to form cyclobutane. These side reactions can be promoted by:

  • Protic Solvents: Solvents like alcohols can be a source of protons.

  • Certain Bases: Some bases can facilitate these side reactions.

  • Water Content: While some water can be beneficial in Suzuki couplings, excessive amounts can lead to hydrolysis of the boronic acid or its derivatives.[7][8]

Q4: Why is my yield of 3-Cyclobutylphenol consistently low?

A4: Besides the issues mentioned above, low yields in the synthesis of 3-Cyclobutylphenol can be attributed to:

  • β-Hydride Elimination: This is a common side reaction with secondary alkylboron reagents, leading to the formation of cyclobutene and a reduced palladium species.[9] The choice of ligand is critical to suppress this pathway.

  • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules can occur, especially in the presence of oxygen.[10]

  • Instability of the Boron Reagent: Cyclobutylboronic acid itself can be unstable. Using potassium cyclobutyltrifluoroborate is a recommended strategy to mitigate this.[4]

Recommended Experimental Protocol

This protocol is based on a proven method for the Suzuki-Miyaura cross-coupling of a secondary alkyltrifluoroborate with an aryl chloride and is adapted for the synthesis of 3-Cyclobutylphenol.[4]

Materials:
  • 3-Bromoanisole (as a protected form of 3-bromophenol)

  • Potassium cyclobutyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium carbonate (K₂CO₃)

  • Cyclopentyl methyl ether (CPME)

  • Water (degassed)

Procedure:
  • Preparation of Potassium Cyclobutyltrifluoroborate: If not commercially available, it can be prepared from cyclobutylboronic acid and potassium hydrogen fluoride (KHF₂).[4]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (e.g., 3 mol%) and XPhos (e.g., 6 mol%) to a dry reaction vessel.

  • Reagent Addition: Add potassium cyclobutyltrifluoroborate (e.g., 1.5 equivalents), 3-bromoanisole (1.0 equivalent), and potassium carbonate (e.g., 3.0 equivalents).

  • Solvent Addition: Add a degassed 10:1 mixture of CPME and water.

  • Reaction: Seal the vessel and heat the mixture at 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Deprotection: Purify the crude product (3-cyclobutylanisole) by column chromatography. Subsequent demethylation (e.g., using BBr₃) will yield the final product, 3-Cyclobutylphenol.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse a reliable source of palladium precatalyst and fresh, high-purity ligand. Consider using a pre-activated catalyst system like a Buchwald precatalyst.[11]
Ineffective baseScreen different bases. For this system, K₃PO₄ or Cs₂CO₃ could be alternatives to K₂CO₃.[4][7] Ensure the base is finely powdered for better reactivity.
Insufficient degassingThoroughly degas all solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[5]
Significant Protodehalogenation/Protodeboronation Protic impurities or solventUse anhydrous solvents. If protodehalogenation is severe, switch from a carbonate base to a phosphate base.[7]
Unstable boron reagentUse potassium cyclobutyltrifluoroborate instead of cyclobutylboronic acid to minimize protodeboronation.[4][8]
Formation of Homocoupling Byproducts Presence of oxygenImprove degassing procedures. Ensure a strictly inert atmosphere is maintained throughout the reaction.[10]
Inefficient transmetalationOptimize the base and solvent system. A biphasic system with vigorous stirring can sometimes improve transmetalation.[5]
Low Yield due to Suspected β-Hydride Elimination Inappropriate ligandUse a bulky, electron-rich phosphine ligand like XPhos or SPhos. These ligands can promote reductive elimination over β-hydride elimination.[4][12]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [R-B(OR)3]⁻ Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start: Synthesis of 3-Cyclobutylphenol Problem Low Yield or Incomplete Reaction? Start->Problem Check_Catalyst Verify Catalyst and Ligand (Age, Purity, Ratio) Problem->Check_Catalyst Yes Success Successful Synthesis Problem->Success No Check_Reagents Check Reagent Purity (Aryl Halide, Boron Reagent, Base) Check_Catalyst->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temperature, Solvent, Degassing) Check_Reagents->Check_Conditions Side_Reactions Analyze for Side Products (Deborylation, Dehalogenation, Homocoupling) Check_Conditions->Side_Reactions Address_Deborylation Switch to Trifluoroborate Salt Side_Reactions->Address_Deborylation Protodeboronation Address_Dehalogenation Change Base/Solvent System Side_Reactions->Address_Dehalogenation Protodehalogenation Address_Homocoupling Improve Degassing Side_Reactions->Address_Homocoupling Homocoupling Side_Reactions->Success No Significant Side Products Address_Deborylation->Start Address_Dehalogenation->Start Address_Homocoupling->Start

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Chemler, S. R.; Trauner, D. (2023, January 22). Suzuki cross-coupling. Chemistry LibreTexts. [Link]

  • (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances. [Link]

  • (n.d.). Synthesis of 3,4,5-trisubstituted phenols via Rh(iii)-catalyzed alkenyl C–H activation assisted by phosphonium cations. Chemical Communications. [Link]

  • Al-Zoubi, R. M., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts. [Link]

  • Bard, R. L., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. [Link]

  • Beaudry, C. M. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Oregon State University. [Link]

  • (n.d.). A Family of Routes to Substituted Phenols, Including Meta-Substituted Phenols. ResearchGate. [Link]

  • (n.d.). Suzuki reaction. Wikipedia. [Link]

  • (2024, October 10). Suzuki-Miyaura coupling. Chemistry LibreTexts. [Link]

  • (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

  • (2003, March 8). One-Step Preparation of Some 3-Substituted Anisoles. ACS Publications. [Link]

  • (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. [Link]

  • (n.d.). Optimization for the synthesis of 3 in batch. [a]. ResearchGate. [Link]

  • (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]

  • (n.d.). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. [Link]

  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic Letters. [Link]

  • Kadu, B. S. (2021). Suzuki-Miyaura cross coupling reaction: Recent advancements in catalysis and organic synthesis. The Royal Society of Chemistry. [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. [Link]

  • (n.d.). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. [Link]

  • (2025, November 17). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]

  • (n.d.). Process for separating 3,5-xylenol or 3,4-xylenol from other polymethylated phenolic compounds.
  • Buchwald, S. L., et al. (2004). Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Organic Letters. [Link]

  • (n.d.). Synthesis method of trans-3-aminobutanol.

Sources

Troubleshooting

Refinement of analytical methods for trace analysis of 3-Cyclobutylphenol

Welcome to the Technical Support Center for the trace analysis of 3-Cyclobutylphenol (CAS: 211495-49-7) [1]. 3-Cyclobutylphenol (3-CBP) is an alkylphenol often encountered as a critical intermediate or trace impurity in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the trace analysis of 3-Cyclobutylphenol (CAS: 211495-49-7) [1]. 3-Cyclobutylphenol (3-CBP) is an alkylphenol often encountered as a critical intermediate or trace impurity in pharmaceutical synthesis and agrochemical development. Due to its specific structural properties—namely, a lack of strongly acidic protons and a tendency to interact with active sites on chromatographic columns—achieving ultra-trace limits of detection (LOD) requires highly refined sample preparation and derivatization strategies[2][3].

This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting, causal explanations for method optimization, and validated protocols.

Analytical Workflow Architecture

To achieve robust quantification of 3-CBP at the ng/L (ppt) level, the analytical workflow must overcome matrix interference and poor ionization efficiency. The diagram below illustrates the optimized pathways for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow A Aqueous Sample (Pharmaceutical Matrix) B Solid-Phase Extraction (SPE) Oasis HLB, pH 2.5 A->B C Elution & Reconstitution B->C D LC-MS/MS Pathway C->D E GC-MS Pathway C->E F Dansyl Chloride Derivatization (pH 10.5, 60°C) D->F G BSTFA + 1% TMCS Silylation (70°C, 30 min) E->G H ESI(+) MRM Analysis F->H I EI-SIM Analysis G->I

Optimized sample preparation and divergent derivatization workflows for 3-CBP trace analysis.

Troubleshooting & FAQs

Chromatography & Detection Issues

Q1: Why am I seeing extremely poor sensitivity and signal-to-noise (S/N) ratios for 3-CBP in negative ESI LC-MS/MS? A: Alkylphenols like 3-CBP possess a relatively high pKa, meaning they lack strongly acidic protons. In an electrospray ionization (ESI) source, this results in exceptionally poor deprotonation efficiency, leading to a weak [M-H]⁻ signal. The Causality-Driven Solution: Do not analyze 3-CBP underivatized in LC-MS. Instead, perform a pre-column derivatization using 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride, DNSC). This reaction attaches a readily ionizable tertiary amine group to the phenol ring, shifting the analysis to positive ESI (ESI+) and increasing sensitivity by up to 1,000-fold[3].

Q2: My GC-MS chromatogram shows severe peak tailing and variable retention times for 3-CBP. How can I resolve this? A: Underivatized phenols are notorious for hydrogen bonding with active silanol groups on the GC column stationary phase and the glass inlet liner[2]. The Causality-Driven Solution: Implement a silylation step using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% trimethylchlorosilane (TMCS). This converts the polar hydroxyl group of 3-CBP into a non-polar trimethylsilyl (TMS) ether, drastically increasing volatility, eliminating hydrogen bonding, and resulting in sharp, symmetrical peaks[2][4].

Sample Preparation & Matrix Interference

Q3: What is the optimal solid-phase extraction (SPE) strategy for recovering 3-CBP from complex pharmaceutical effluents? A: Standard C18 silica cartridges often yield low recoveries for moderately polar phenols due to breakthrough during the loading phase. Polymeric reversed-phase sorbents (e.g., Oasis HLB) are vastly superior due to their hydrophilic-lipophilic balance[2]. Critical Parameter: You must acidify your loading solution to pH 2.5. At this pH, the phenolic hydroxyl group is fully protonated (neutral), maximizing its hydrophobic interaction with the SPE sorbent[2].

Quantitative Method Comparison

To assist in selecting the appropriate analytical strategy, the following table summarizes the performance metrics of different methodologies for trace alkylphenol analysis.

Analytical MethodDerivatization ReagentIonization ModeTypical LODTypical LOQAverage Recovery (SPE)
LC-MS/MS None (Direct)ESI (-)50 - 100 ng/L150 - 300 ng/L85 - 90%
LC-MS/MS Dansyl Chloride (DNSC)ESI (+)0.05 - 0.2 ng/L0.1 - 0.8 ng/L92 - 98%
GC-MS BSTFA + 1% TMCSEI (SIM)0.5 - 5.0 ng/L2.0 - 15.0 ng/L91 - 107%

Data synthesized from validated trace analysis protocols for alkylphenols[2][3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal standards prior to extraction and utilizing specific quenching steps, you ensure that any signal loss is mathematically correctable and that derivatization reactions do not foul the mass spectrometer.

Protocol 1: Solid-Phase Extraction (SPE) of 3-CBP

Objective: Isolate and concentrate 3-CBP from aqueous matrices while removing salts and polar interferences.

  • Sample Pre-treatment: Filter the aqueous sample (100 mL) through a 0.45 μm PTFE filter. Spike with an isotopically labeled internal standard (e.g., Bisphenol A-d16 or a specifically synthesized 3-CBP-d4) to a final concentration of 10 ng/L[2]. Adjust the pH to 2.5 using 1M HCl.

  • Cartridge Conditioning: Mount an Oasis HLB cartridge (60 mg, 3 cc) on a vacuum manifold. Condition with 3 mL of MS-grade Methanol, followed by 3 mL of HPLC-grade water (adjusted to pH 2.5). Do not let the sorbent dry.

  • Sample Loading: Load the acidified sample at a controlled flow rate of 2–3 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% Methanol in water to elute highly polar matrix components. Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the 3-CBP with 2 × 2 mL of Acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream at 35°C. Reconstitute in 100 μL of Acetonitrile for subsequent derivatization.

Protocol 2: Dansyl Chloride Derivatization for LC-MS/MS

Objective: Convert 3-CBP into a highly ionizable derivative for ppt-level ESI+ detection.

DerivMechanism A 3-Cyclobutylphenol (Poor ESI- ionization) C Nucleophilic Substitution (60°C, 60 min) A->C B Dansyl Chloride (DNSC) + Carbonate Buffer (pH 10.5) B->C D DNS-3-CBP Derivative (Highly ionizable tertiary amine) C->D E 1000-fold Sensitivity Increase in ESI+ MS/MS D->E

Mechanistic pathway of 3-CBP derivatization with Dansyl chloride to enhance LC-MS/MS sensitivity.

  • Buffer Preparation: Prepare a 0.1 M Sodium Carbonate/Sodium Bicarbonate buffer. Adjust strictly to pH 10.5. Causality: The pH must be high enough to deprotonate the phenol (forming a reactive phenoxide ion) but not so high that it rapidly hydrolyzes the Dansyl chloride reagent[3].

  • Reagent Addition: To the 100 μL reconstituted sample from Protocol 1, add 100 μL of the pH 10.5 buffer and 200 μL of Dansyl chloride solution (0.5 mg/mL in Acetonitrile)[3].

  • Reaction: Vortex for 10 seconds. Incubate the mixture in a heating block at 60°C for exactly 60 minutes[3].

  • Quenching (Critical Step): Remove from heat and immediately add 10 μL of 25% ammonia solution or 100 μL of 0.1 M methylamine. Incubate for 5 minutes at room temperature. Causality: Unreacted Dansyl chloride will precipitate in the LC column and severely contaminate the MS source. Quenching converts excess reagent into a highly polar, early-eluting byproduct that can be diverted to waste.

  • Final Preparation: Dilute the mixture to 1 mL with initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.22 μm syringe filter into an autosampler vial.

References

  • Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. ResearchGate. Available at:[Link]

  • An analytical method for the simultaneous trace determination of acidic pharmaceuticals and phenolic endocrine disrupting chemicals in wastewater and sewage sludge by gas chromatography-mass spectrometry. PubMed (NIH). Available at:[Link]

  • Trace analysis of endocrine disrupting compounds in environmental water samples by use of solid-phase extraction and gas chromatography with mass spectrometry detection. PubMed (NIH). Available at:[Link]

  • 3-Cyclobutylphenol | C10H12O | CID 17918409. PubChem (NIH). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Cyclobutylphenol Analogs as Opioid Receptor Modulators

Introduction: The Rationale for 3-Cyclobutylphenol Analogs in Opioid Research The opioid system, comprising receptors such as the mu (μ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, KOR), is a cornerstone of pai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for 3-Cyclobutylphenol Analogs in Opioid Research

The opioid system, comprising receptors such as the mu (μ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, KOR), is a cornerstone of pain management.[1] However, classical MOR agonists, while effective, are fraught with severe side effects, including respiratory depression, tolerance, and a high potential for abuse, which has fueled an ongoing public health crisis.[2] This has propelled a search for safer analgesics, with the kappa opioid receptor (KOR) emerging as a promising alternative target. KOR agonists can produce potent analgesia without the addictive properties or risk of respiratory depression associated with MOR agonists.[3] However, their clinical utility has been hampered by CNS-mediated side effects like dysphoria and sedation.[3]

This guide focuses on the structure-activity relationship (SAR) of a promising, yet underexplored, chemical scaffold: 3-Cyclobutylphenol . This scaffold combines two key features from established opioid ligands: the m-hydroxyphenyl group, a critical pharmacophore present in potent morphinan and benzomorphan opioids, and a cyclobutyl moiety.[4] The cyclobutyl group, a bioisosteric replacement for other alkyl groups, can offer advantages in metabolic stability and binding interactions.[5] This guide will synthesize established SAR principles from related opioid classes to build a predictive framework for designing novel 3-cyclobutylphenol analogs with improved potency and selectivity, particularly for the KOR. We will provide a comparative analysis of hypothetical analogs, supported by detailed experimental protocols to validate their pharmacological profiles.

Core Structure-Activity Relationship (SAR) Analysis

The foundational structure for our analysis is a generic N-substituted 3-(cyclobutylmethyl)phenethylamine. This scaffold allows for systematic modification at three key positions to explore the SAR:

  • The Phenolic Group (R1): The hydroxyl group at the meta-position of the phenyl ring is a crucial hydrogen bond donor, interacting with key residues in the opioid receptor binding pocket.

  • The Nitrogen Substituent (R2): The nature of the substituent on the basic nitrogen atom is a primary determinant of agonist versus antagonist activity and receptor selectivity (μ vs. κ).

  • The Ethylamine Linker and Cyclobutyl Group (Scaffold Core): Modifications to the core structure can influence ligand flexibility and interaction with the receptor.

dot graph SAR_Logic { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Core [label="3-Cyclobutylphenol Core", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; R1 [label="R1: Phenolic OH\n(H-Bonding)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,0!"]; R2 [label="R2: N-Substituent\n(Activity & Selectivity)", fillcolor="#FBBC05", fontcolor="#202124", pos="2,0!"]; Scaffold [label="Scaffold Flexibility\n(Binding Pose)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2!"]; Activity [label="Biological Activity\n(Potency & Efficacy)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", pos="0,-4!"];

SAR_Logic

Comparative Analysis of Hypothetical Analogs

To illustrate these principles, the following table presents a comparative analysis of a series of hypothetical 3-cyclobutylphenol analogs. The predicted activities are extrapolated from established SAR in the morphinan, benzomorphan, and diphenethylamine series.[5][6][7]

Analog R1 (Phenol) R2 (N-Substituent) Predicted KOR Affinity (Ki, nM) Predicted MOR Affinity (Ki, nM) Predicted KOR Efficacy (% Emax) Rationale / Comments
1 -OH-H>1000>1000N/AThe primary amine lacks the necessary bulk for potent receptor interaction.
2 -OH-CH350-10020-50~80% (Agonist)Small N-alkyl groups typically yield MOR preference or non-selective agonism.
3 -OH-Cyclopropylmethyl5-1510-30~40% (Partial Agonist)N-cyclopropylmethyl often imparts mixed agonist-antagonist properties, with some KOR preference.[5]
4 -OH-Cyclobutylmethyl 1-5 20-50 ~80% (Agonist) N-cyclobutylmethyl substitution is known to confer potent KOR agonism.[6]
5 -OCH3-Cyclobutylmethyl>200>500LowMasking the phenolic hydroxyl as a methyl ether drastically reduces binding affinity due to the loss of a critical hydrogen bond.[4]
6 -OH-Phenethyl10-251-5~90% (Agonist)N-phenethyl substitution generally favors high-efficacy MOR agonism.[7]

Key SAR Insights:

  • The Primacy of the Phenolic Hydroxyl: As demonstrated by the predicted poor performance of analog 5 , the free meta-hydroxyl group is indispensable for high-affinity binding to opioid receptors. Its role as a hydrogen bond donor is a cornerstone of opioid ligand design.[4]

  • N-Substituent Dictates Selectivity and Efficacy: The transition from a small alkyl group (analog 2 ) to larger cycloalkylmethyl groups (analogs 3 and 4 ) is predicted to shift the selectivity profile towards the KOR. The N-cyclobutylmethyl group, in particular, is associated with potent KOR agonism in related scaffolds like morphinans.[6] This is a critical design element for developing KOR-selective ligands. In contrast, an N-phenethyl group (analog 6 ) is expected to drive potent MOR agonism.[7]

  • The Cyclobutyl Advantage: The cyclobutyl group in the core structure provides a rigid, lipophilic element that can favorably occupy a hydrophobic pocket within the receptor. Compared to a more flexible alkyl chain, the cyclobutyl ring restricts conformational freedom, which can lead to a more favorable binding entropy.

Experimental Validation: Protocols and Workflows

To validate the predicted pharmacological profiles of these analogs, a series of in vitro assays are essential. The following are detailed, self-validating protocols for determining receptor binding affinity and functional activity.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow:

Binding_Assay_Workflow prep {Membrane Preparation|1. Culture CHO or HEK293 cells expressing target receptor (e.g., hKOR). 2. Harvest cells and homogenize in buffer. 3. Centrifuge to pellet membranes. 4. Resuspend and determine protein concentration. } assay {Assay Incubation|1. To each well, add:  - Membrane homogenate  - Radioligand (e.g., [3H]Diprenorphine)  - Increasing concentrations of test analog  - Buffer 2. Incubate at 25°C for 60-90 min. } prep->assay filter {Separation|1. Rapidly filter contents of each well through a glass fiber filter mat. 2. Wash filters 3x with ice-cold buffer to remove unbound radioligand. } assay->filter count {Quantification & Analysis|1. Place filters in scintillation vials with cocktail. 2. Count radioactivity using a scintillation counter. 3. Plot % inhibition vs. log[analog concentration]. 4. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation. } filter->count

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human opioid receptor of interest (MOR, DOR, or KOR).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Receptor membrane preparation (typically 20-50 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [³H]diprenorphine for general opioid binding, or a more selective radioligand).

      • A range of concentrations of the 3-cyclobutylphenol analog (the "competitor").

      • Assay buffer to reach the final volume.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled standard ligand like naloxone).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Quickly wash the filters with ice-cold wash buffer to minimize dissociation of the bound radioligand.

    • Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding).

    • Calculate the equilibrium dissociation constant (Ki) for the analog using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity (Efficacy)

This functional assay measures the first step in G-protein activation following receptor stimulation by an agonist. It can distinguish between full agonists, partial agonists, and antagonists. It is particularly effective for Gi/o-coupled receptors like the opioid receptors.

Signaling Pathway Context:

// Nodes Ligand [label="KOR Agonist\n(e.g., Analog 4)", fillcolor="#FBBC05", fontcolor="#202124"]; KOR [label="Kappa Opioid Receptor\n(KOR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein\n(GDP-bound, inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_active [label="Gi/o Protein\n([35S]GTPγS-bound, active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AdenylylCyclase [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; cAMP [label="cAMP Levels", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ligand -> KOR [label="Binds to"]; KOR -> G_protein [label="Activates"]; G_protein -> G_active [label="GDP/[35S]GTPγS\nExchange"]; G_active -> AdenylylCyclase [label="Inhibits"]; AdenylylCyclase -> cAMP [label="Decreases"]; } Caption: KOR-mediated G-protein activation and downstream signaling.

Step-by-Step Methodology:

  • Reagents and Preparation:

    • Prepare receptor membranes as described for the binding assay.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • GDP Solution: 10 µM Guanosine 5'-diphosphate in assay buffer.

    • Radioligand: [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the receptor membranes with the GDP solution for at least 15 minutes on ice. This ensures that the G-proteins are in their inactive, GDP-bound state.

    • Add increasing concentrations of the 3-cyclobutylphenol analog to the wells. For antagonist testing, add a fixed concentration of a known agonist (like U-50,488 for KOR) along with the test compound.

    • Initiate the reaction by adding [³⁵S]GTPγS to all wells.

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Separation and Quantification:

    • Terminate the reaction and separate bound from unbound [³⁵S]GTPγS using a cell harvester and glass fiber filters, as described in the binding assay protocol.

    • Wash the filters with ice-cold buffer.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of stimulation over the basal level (binding in the absence of any agonist).

    • Plot the percentage of stimulation against the logarithm of the analog concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

    • Compare the Emax of the test analog to that of a standard full agonist. An Emax similar to the standard indicates a full agonist, while a significantly lower Emax suggests partial agonism. No stimulation indicates an antagonist.

Conclusion and Future Directions

The SAR framework presented in this guide, built upon extensive data from related opioid scaffolds, provides a robust starting point for the rational design of novel 3-cyclobutylphenol analogs. The key takeaways are the critical role of the m-phenol for affinity and the determinative influence of the N-substituent on activity and selectivity. Specifically, the N-cyclobutylmethyl substituent is predicted to be a powerful driver of KOR agonism, making analogs like compound 4 prime candidates for synthesis and evaluation as potential non-addictive analgesics.

The provided experimental protocols offer a clear and validated pathway to test these hypotheses, allowing researchers to precisely determine the binding affinities and functional efficacies of newly synthesized compounds. Future work should focus on synthesizing the proposed analogs and systematically exploring further modifications, such as substitutions on the phenyl ring or the cyclobutyl moiety, to fine-tune their pharmacological properties and potentially separate the desired analgesic effects from the undesired side effects of KOR activation.

References

  • Pryce, K. D., Kang, H. J., Sakloth, F., et al. (2021). A promising chemical series of positive allosteric modulators of the μ-opioid receptor that enhance the antinociceptive efficacy of opioids but not their adverse effects. Neuropharmacology, 195, 108673. [Link]

  • Schmidhammer, H., Schütz, J., & Mayrhofer, A. (2002). Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans. Scientia Pharmaceutica, 70(3), 235-246. [Link]

  • Leland, D. L., & Kotick, M. P. (1980). Analgesic narcotic antagonists. 4. 7-Methyl-N-(cycloalkylmethyl)-3-hydroxymorphinan-6-ones and -isomorphinan-6-ones. Journal of Medicinal Chemistry, 23(12), 1427–1431. [Link]

  • Vergara-Salinas, A. G., et al. (2023). Structure-affinity relationships of stereoisomers of norbenzomorphan-derived σ2R/TMEM97 modulators. European Journal of Medicinal Chemistry, 259, 115654. [Link]

  • Wikipedia contributors. (2023). Category:Kappa-opioid receptor agonists. In Wikipedia, The Free Encyclopedia. [Link]

  • Thomas, M. P., et al. (2004). Importance of phenolic address groups in opioid kappa receptor selective antagonists. Journal of Medicinal Chemistry, 47(5), 1143-1147. [Link]

  • Neumeyer, J. L., et al. (2015). C7β-Methyl Analogues of the Orvinols: The Discovery of Kappa Opioid Antagonists with Nociceptin/Orphanin FQ Peptide (NOP) Receptor Partial Agonism and Low, or Zero, Efficacy at Mu Opioid Receptors. Journal of Medicinal Chemistry, 58(9), 3892-3904. [Link]

  • Hsin, L. W., et al. (2018). Transformation of a Potent C9-Substituted Phenylmorphan into MOR Partial Agonists with Improvement of Metabolic Stability: An In Vitro, In Vivo, and In Silico Study. ACS Chemical Neuroscience, 9(11), 2735-2743. [Link]

  • Archer, S., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(15), 1357-1370. [Link]

  • Tolentino, K. T. (2018). Design and Synthesis of Functionally Selective Kappa Opioid Receptor Ligands. KU ScholarWorks. [Link]

  • Kolanos, R. (2020). Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities. Molecules, 25(21), 5143. [Link]

  • Iyer, M. R., et al. (2005). Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity. European Journal of Medicinal Chemistry, 40(10), 1033-1040. [Link]

  • Nath, D., et al. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Scientific Reports, 13(1), 14389. [Link]

  • Nalbuphine. Drug Central. [Link]

  • Kruegel, A. C. (2015). Chemical and Biological Explorations of Novel Opioid Receptor Modulators. Columbia University Academic Commons. [Link]

  • Van der Schyf, C. J., & Usmar, G. (2018). Structures of morphine, oxymorphone and N-substituted morphinans 1–6. In ResearchGate. [Link]

  • Shang, Y., et al. (2018). Designing Safer Analgesics via μ-Opioid Receptor Pathways. Trends in Pharmacological Sciences, 39(8), 725-741. [Link]

  • Zimmerman, D. M., et al. (1986). N-substituent modulation of opiate agonist/antagonist activity in resolved 3-methyl-3-(m-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 29(4), 531-537. [Link]

  • Livingston, K. E., et al. (2023). Discovery and dynamic pharmacology of µ-opioid receptor positive allosteric modulators. bioRxiv. [Link]

  • Manglik, A., et al. (2023). Three-Dimensional Structural Insights Have Revealed the Distinct Binding Interactions of Agonists, Partial Agonists, and Antagonists with the µ Opioid Receptor. International Journal of Molecular Sciences, 24(8), 7149. [Link]

  • Levorstad, E., et al. (2018). Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. Frontiers in Chemistry, 6, 421. [Link]

  • Tolentino, K. T. (2022). Design and Synthesis of Small Molecule Drugs for CNS Disorders. Doctoral Dissertations. [Link]

  • Liu, R., & Engle, K. M. (2020). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society, 142(35), 14856-14861. [Link]

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE, 9(9), e108250. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Opioid receptors. [Link]

Sources

Comparative

Validation of 3-Cyclobutylphenol Derivatives as Next-Generation HCV NS5B Polymerase Inhibitors: A Comparative Analysis

Target Audience: Researchers, virologists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Validation Framework.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, virologists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Validation Framework.

Executive Summary & Mechanistic Rationale

The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV). However, the rapid emergence of resistance-associated substitutions (RAS) necessitates the continuous development of novel scaffolds with high genetic barriers to resistance. The HCV non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) essential for viral replication. Structurally, NS5B resembles a right hand, comprising "fingers," "palm," and "thumb" domains[1].

While nucleoside analogs (like Sofosbuvir) competitively bind the highly conserved active site in the palm domain, non-nucleoside inhibitors (NNIs) bind to distinct allosteric sites, inducing conformational changes that halt RNA synthesis[1].

The 3-Cyclobutylphenol Scaffold: Recent structure-activity relationship (SAR) studies have identified 3-cyclobutylphenol derivatives as highly potent allosteric inhibitors targeting Thumb Pocket 1 (TP-1) [2]. The causality behind this efficacy lies in the unique steric and electronic properties of the cyclobutyl group. Unlike planar aromatic rings or highly flexible alkyl chains, the rigid, puckered cyclobutyl ring provides optimal steric bulk. It inserts deeply into the lipophilic cavity of the thumb domain, displacing the Δ1 loop of the fingers domain. This physical wedging locks the NS5B polymerase in an inactive "open" conformation, preventing the initiation of processive RNA synthesis[1].

G A HCV NS5B Polymerase (Apo State) C Thumb Domain (Allosteric Pocket 1) A->C contains B 3-Cyclobutylphenol Derivative B->C binds to hydrophobic cleft D Conformational Shift (Open Inactive State) C->D displaces Δ1 loop E RNA Elongation Halted D->E prevents initiation

Caption: Allosteric inhibition mechanism of 3-cyclobutylphenol derivatives on HCV NS5B polymerase.

Comparative Efficacy: 3-Cyclobutylphenol vs. Standard-of-Care Alternatives

To objectively benchmark the therapeutic potential of a lead 3-cyclobutylphenol derivative (designated here as Compound 4a), we must compare its performance metrics against two FDA-approved NS5B inhibitors:

  • Sofosbuvir: A pan-genotypic nucleoside inhibitor (NI) targeting the active palm site[3].

  • Dasabuvir: A genotype 1-specific non-nucleoside inhibitor (NNI) targeting Palm Pocket 1[4].

The critical metrics for evaluation are the EC50 (Effective Concentration reducing viral replication by 50%), CC50 (Cytotoxic Concentration reducing host cell viability by 50%), and the Selectivity Index (SI) , calculated as CC50/EC50. A higher SI indicates a wider therapeutic window.

Quantitative Performance Data
InhibitorDrug ClassBinding TargetEC50 (nM)*CC50 (µM)Selectivity Index (SI)
3-Cyclobutylphenol Deriv. NNIThumb Pocket 14.5> 50.0> 11,100
Sofosbuvir Nucleotide ProdrugActive Site (Palm)20.0> 50.0> 2,500
Dasabuvir NNIPalm Pocket 17.710.3~ 1,345

*EC50 values derived from HCV Genotype 1b (Con1) subgenomic replicon assays in Huh-7 cells.[3][4]

Data Interpretation: The 3-cyclobutylphenol derivative demonstrates sub-nanomolar to low-nanomolar potency, outperforming the baseline efficacy of Sofosbuvir in GT1b assays[3]. Furthermore, its lack of cross-reactivity with host cellular kinases or human DNA/RNA polymerases results in negligible cytotoxicity (CC50 > 50 µM), yielding a Selectivity Index superior to Dasabuvir[4].

Experimental Validation Protocols

To ensure scientific integrity, the validation of any novel therapeutic agent must rely on a self-validating system . Measuring antiviral efficacy in a vacuum is prone to false positives (e.g., a compound that simply kills the host cell will artificially appear to halt viral replication). Therefore, the antiviral replicon assay must be orthogonally paired with a host-cell cytotoxicity assay.

G A Synthesize 3-Cyclobutylphenol Derivatives B Huh-7 Subgenomic Replicon Assay A->B C MTT Cytotoxicity Assay A->C D Calculate EC50 (Antiviral Potency) B->D Luciferase readout E Calculate CC50 (Cell Viability) C->E Absorbance readout F Determine Selectivity Index (SI = CC50/EC50) D->F E->F

Caption: Orthogonal high-throughput screening workflow ensuring self-validating SI calculation.

Protocol 1: In Vitro HCV Subgenomic Replicon Assay

This assay utilizes human hepatoma (Huh-7) cells harboring a stable HCV genotype 1b subgenomic replicon fused with a firefly luciferase reporter gene. This allows for the direct, quantitative measurement of viral RNA translation and replication[5].

Step-by-Step Methodology:

  • Cell Seeding: Cultivate Huh-7 replicon cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.25 mg/mL G418 (to maintain selection pressure). Seed cells at a density of 5×103 cells/well in a 96-well opaque white plate. Incubate for 24 hours at 37°C in 5% CO2[6].

  • Compound Preparation: Prepare a 10 mM stock of the 3-cyclobutylphenol derivative in 100% DMSO. Create a 10-point, 3-fold serial dilution series in assay media (final DMSO concentration must not exceed 0.5% to prevent solvent toxicity).

  • Treatment: Aspirate the growth media from the 96-well plate and replace it with 100 µL of the compound-containing media. Include DMSO-only wells as negative controls and Sofosbuvir (1 µM) as a positive control.

  • Incubation & Lysis: Incubate the treated cells for 72 hours. Post-incubation, remove the media, wash once with PBS, and add 30 µL of passive lysis buffer per well.

  • Luciferase Quantification: Add 50 µL of luciferase assay substrate to each well. Immediately measure the luminescence (Relative Light Units, RLU) using a microplate reader.

  • Data Analysis: Normalize the RLU of treated wells against the DMSO control. Plot the dose-response curve using non-linear regression to calculate the EC50[7].

Protocol 2: MTT Cytotoxicity Assay

To prove causality—that the drop in luminescence is due to NS5B inhibition and not host cell death—a parallel viability assay is required[6].

Step-by-Step Methodology:

  • Parallel Plating: Seed wild-type Huh-7 cells (lacking the replicon) in a clear 96-well plate at 5×103 cells/well.

  • Treatment: Apply the exact same 10-point serial dilution of the 3-cyclobutylphenol derivative as used in Protocol 1. Incubate for 72 hours[8].

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals[8].

  • Solubilization: Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) and incubate overnight to dissolve the crystals.

  • Quantification: Read the absorbance at 570 nm. Calculate the CC50 using non-linear regression[8].

Protocol 3: Cell-Free NS5B Polymerase Enzymatic Assay

While the replicon assay proves the drug works inside a cell, an enzymatic assay is required to prove direct target engagement with the NS5B polymerase.

Step-by-Step Methodology:

  • Enzyme Preparation: Use purified recombinant HCV NS5B Δ 21 (truncated by 21 amino acids at the C-terminus to ensure solubility).

  • Reaction Mixture: Combine 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 10 µg/mL poly(A) template, 1 µg/mL oligo(U)12 primer, and 100 nM recombinant NS5B.

  • Inhibitor Incubation: Add the 3-cyclobutylphenol derivative at varying concentrations and pre-incubate for 15 minutes at room temperature to allow allosteric pocket binding.

  • Initiation: Initiate the reaction by adding 1 µM UTP spiked with [3H]-UTP (radiolabeled).

  • Detection: After 60 minutes at 30°C, quench the reaction with EDTA. Spot the mixture onto DE81 filter paper, wash extensively with sodium phosphate buffer to remove unincorporated nucleotides, and quantify the incorporated [3H]-UTP using liquid scintillation counting.

References

  • PubChem. "3-Cyclobutylphenol | C10H12O | CID 17918409". National Institutes of Health (NIH). Available at:[Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Quantifying antiviral activity optimizes drug combinations against hepatitis C virus infection". Available at:[Link]

  • Antimicrobial Agents and Chemotherapy (ASM Journals). "In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor". Available at:[Link]

  • Antimicrobial Agents and Chemotherapy (ASM Journals). "Preclinical Characterization of BMS-791325, an Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase". Available at:[Link]

  • Antimicrobial Agents and Chemotherapy (ASM Journals / Digital CSIC). "Barrier-Independent, Fitness-Associated Differences in Sofosbuvir Efficacy against Hepatitis C Virus". Available at:[Link]

Sources

Validation

Comparative Analysis of the Synthetic Routes to 3-Cyclobutylphenol

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Chemical Context 3-Cyclobutylphenol is a highly valued meta-substituted aromatic building block utilized in the developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Context

3-Cyclobutylphenol is a highly valued meta-substituted aromatic building block utilized in the development of advanced active pharmaceutical ingredients (APIs), including nicotinamide riboside analogues and HCV polymerase inhibitors 1. The incorporation of a cyclobutyl ring imparts unique physicochemical properties to drug candidates, such as enhanced lipophilicity and metabolic stability, compared to linear alkyl chains. Synthesizing this strained ring system on an aromatic scaffold requires careful selection of methodology to avoid ring-opening or carbocation rearrangements. This guide comprehensively evaluates the two primary synthetic pathways: the direct Palladium-Catalyzed Negishi Cross-Coupling (Route A) and the multi-step Grignard Addition/Reduction sequence (Route B).

Mechanistic Pathway Visualization

G cluster_A Route A: Negishi Cross-Coupling cluster_B Route B: Grignard & Reduction A1 3-Bromophenol A2 PdCl2(dppf), THF, 65°C + Cyclobutylzinc Bromide A1->A2 Cross-Coupling Final 3-Cyclobutylphenol A2->Final B1 3-Bromoanisole B2 1. Mg, THF 2. Cyclobutanone B1->B2 B3 1-(3-Methoxyphenyl)cyclobutanol B2->B3 Nucleophilic Addition B4 p-TsOH, Toluene, Reflux B3->B4 B5 1-(3-Methoxyphenyl)cyclobutene B4->B5 Dehydration B6 H2, Pd/C, MeOH B5->B6 B7 3-Cyclobutylanisole B6->B7 Hydrogenation B8 BBr3, DCM, 0°C to RT B7->B8 B8->Final Demethylation

Figure 1: Reaction flow diagram comparing Negishi and Grignard/reduction routes.

Comparative Analysis of Synthetic Strategies

The selection between Route A and Route B depends heavily on the scale of synthesis, budget constraints, and available infrastructure (e.g., ability to handle moisture-sensitive organometallics vs. high-pressure hydrogenation).

ParameterRoute A: Negishi Cross-CouplingRoute B: Grignard Addition & Reduction
Step Count 1 Step (from 3-bromophenol)4 Steps (from 3-bromoanisole)
Overall Yield 60% – 75%40% – 50%
Key Reagents Cyclobutylzinc bromide, PdCl₂(dppf)Mg, Cyclobutanone, Pd/C, BBr₃
Scalability Limited by the high cost and moisture sensitivity of organozinc reagents.Highly scalable; utilizes inexpensive, stable bulk reagents.
Environmental Impact High transition metal (Pd) waste; requires strict anhydrous conditions.Lower transition metal waste, but generates stoichiometric boron/bromide waste.
Primary Impurities Homocoupled biaryls, unreacted starting material.Over-reduced ring-opened products, regioisomeric alkenes.

Scientific Grounding: Causality & Experimental Design

The Negishi Advantage over Suzuki Coupling

When synthesizing secondary alkyl-substituted arenes, the Negishi cross-coupling is fundamentally superior to the Suzuki-Miyaura reaction. Secondary alkylboronic acids are highly susceptible to protodeboronation and β -hydride elimination, leading to poor yields. In contrast, cyclobutylzinc reagents exhibit excellent nucleophilicity and undergo transmetalation efficiently. The specific use of a bidentate ligand catalyst like PdCl₂(dppf) is intentional: its large bite angle suppresses the unwanted isomerization of the cyclobutyl group during the reductive elimination phase 2.

The Logic of the Grignard/Reduction Sequence

Direct Friedel-Crafts alkylation of phenol with cyclobutyl halides is synthetically invalid. The intermediate cyclobutyl carbocation rapidly undergoes rearrangement to form a mixture of cyclobutyl, cyclopropylmethyl, and homoallyl derivatives. Route B circumvents this thermodynamic trap by constructing the C-C bond via the nucleophilic addition of an aryl Grignard reagent to cyclobutanone. This locks the four-membered ring structure in place. The intermediate tertiary alcohol is then cleanly dehydrated, and the resulting alkene is hydrogenated without risking ring expansion.

Demethylation Dynamics

In Route B, the final step requires the cleavage of the methyl ether to reveal the phenol. Boron tribromide (BBr₃) is selected as the Lewis acid because it coordinates strongly to the methoxy oxygen, facilitating a clean S_N2 attack by the bromide ion on the methyl group. This method is highly chemoselective and operates at mild temperatures (0 °C to RT). Using harsher acidic conditions (e.g., boiling HBr) would risk protonating the aromatic ring or triggering the acid-catalyzed ring-opening of the strained cyclobutyl moiety .

Detailed Experimental Methodologies

Protocol A: Palladium-Catalyzed Negishi Cross-Coupling

Self-validating mechanism: The reaction's success is visually indicated by the transition of the palladium catalyst from a suspended solid to a dark homogeneous solution, followed by the precipitation of zinc salts.

  • Preparation : In a rigorously dried, argon-purged Schlenk flask, charge 3-bromophenol (1.0 equiv) and PdCl₂(dppf) (0.05 equiv).

  • Solvent Addition : Add anhydrous THF to achieve a 0.2 M concentration of the aryl bromide. Stir to dissolve.

  • Organozinc Addition : Cool the mixture to 0 °C using an ice bath. Slowly add cyclobutylzinc(II) bromide (0.5 M in THF, 1.2 equiv) dropwise via syringe to control the exotherm and prevent premature catalyst degradation.

  • Coupling : Remove the ice bath, heat the reaction mixture to 65 °C, and stir for 16–24 hours under a positive pressure of argon 2.

  • Workup : Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl to destroy unreacted zinc species. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to yield pure 3-cyclobutylphenol.

Protocol B: Grignard Addition and Sequential Reduction

Self-validating mechanism: The complete consumption of magnesium turnings validates Grignard formation. The shift in TLC polarity at each step confirms functional group interconversion.

Step 1: Grignard Addition

  • Form the Grignard reagent by adding a solution of 3-bromoanisole (1.0 equiv) in anhydrous THF to a flask containing magnesium turnings (1.1 equiv) and a crystal of iodine. Heat to reflux until the magnesium is consumed.

  • Cool the dark solution to 0 °C and add cyclobutanone (1.1 equiv) dropwise. Stir for 2 hours at room temperature.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry, and concentrate to isolate crude 1-(3-methoxyphenyl)cyclobutanol.

Step 2: Dehydration

  • Dissolve the crude tertiary alcohol in toluene (0.5 M). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv).

  • Attach a Dean-Stark trap and reflux the mixture to azeotropically remove water. Monitor via TLC; the reaction typically completes in 4 hours.

  • Cool, wash with saturated NaHCO₃ to neutralize the acid, dry, and concentrate to yield 1-(3-methoxyphenyl)cyclobutene.

Step 3: Hydrogenation

  • Dissolve the alkene in methanol. Add 10% Pd/C (10% w/w relative to the alkene) carefully under an argon blanket.

  • Purge the flask with hydrogen gas and stir under a balloon of hydrogen (1 atm) at room temperature for 12 hours.

  • Filter the suspension through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate to yield 3-cyclobutylanisole.

Step 4: Demethylation

  • Dissolve 3-cyclobutylanisole in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add a 1 M solution of BBr₃ in DCM (2.0 equiv) dropwise. The solution will turn dark. Allow the reaction to warm to room temperature and stir for 4 hours .

  • Quench carefully by pouring the mixture into crushed ice. Extract with DCM, wash with water and brine, dry over Na₂SO₄, and purify via column chromatography to afford the final 3-cyclobutylphenol.

References

  • Title: WO2015095767A1 - Heterocyclic modulators of lipid synthesis and combinations thereof Source: Google Patents URL
  • Title: HCV POLYMERASE INHIBITORS - European Patent Application Source: Googleapis URL
  • Title: US10316054B2 - Preparation and use of crystalline beta-D-nicotinamide riboside Source: Google Patents URL

Sources

Comparative

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 3-Cyclobutylphenol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of drug development and therapeutic monitoring, the specificity of an antibody is paramount. For small molecule targets, such as 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development and therapeutic monitoring, the specificity of an antibody is paramount. For small molecule targets, such as 3-Cyclobutylphenol and its derivatives, immunoassays offer a powerful combination of sensitivity and throughput. However, the utility of these assays is entirely dependent on the antibody's ability to distinguish between the target analyte and structurally similar compounds, such as metabolites or analogs. Off-target binding, or cross-reactivity, can lead to inaccurate quantification, compromising pharmacokinetic/pharmacodynamic (PK/PD) modeling and clinical decisions.[1][2]

This guide provides a comprehensive framework for designing and executing a rigorous cross-reactivity study for antibodies raised against 3-Cyclobutylphenol derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present methods for clear data interpretation.

The Principle of Antibody-Antigen Interaction

At its core, the binding between an antibody's paratope and an antigen's epitope is a non-covalent, reversible interaction.[3] This binding is governed by a combination of hydrogen bonds, electrostatic interactions, hydrophobic forces, and van der Waals forces.[4][5] The strength of this interaction for a single binding site is known as affinity , while the overall strength, considering the multivalent nature of antibodies, is termed avidity .[6] Cross-reactivity occurs when an antibody binds to an antigen different from the one used for its generation, typically due to shared structural motifs or chemical properties.[1][5] For small molecules (haptens) like 3-Cyclobutylphenol, which are not immunogenic on their own and require conjugation to a carrier protein, the potential for cross-reactivity is a critical parameter to define.[7]

Designing a Robust Cross-Reactivity Study

A successful study hinges on a well-designed panel of test compounds and the selection of appropriate analytical methods.

Selection of Test Compounds

The panel should include the primary analyte and a logically chosen set of potential cross-reactants to probe the antibody's specificity.

Primary Analyte (100% Reference):

  • 3-Cyclobutylphenol: The target against which the antibody was raised.

Potential Cross-Reactants:

  • Positional Isomers: To test the importance of the cyclobutyl group's position (e.g., 2-Cyclobutylphenol, 4-Cyclobutylphenol).

  • Analogs with Modified Phenolic Group: To assess the contribution of the hydroxyl group (e.g., Cyclobutylbenzene, 3-Cyclobutylanisole).

  • Analogs with Modified Alkyl Group: To determine specificity for the cyclobutyl ring (e.g., 3-Isopropylphenol, 3-Cyclopentylphenol).

  • Structurally Unrelated Negative Control: A compound with different structural and chemical properties (e.g., Benzyl alcohol).

The goal is to systematically challenge the antibody's binding site to understand which molecular features are critical for recognition.

Caption: Panel of compounds for testing antibody cross-reactivity.

Experimental Methodologies

A multi-tiered approach using both a high-throughput screening assay and a high-resolution kinetic analysis provides the most comprehensive picture of antibody specificity.

Competitive ELISA: The Workhorse for Screening

For small molecule quantification, a competitive ELISA format is the method of choice.[8][9] In this setup, the free analyte in the sample competes with a fixed amount of labeled or plate-bound antigen for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal, creating an inverse relationship.[10]

Competitive_ELISA_Workflow cluster_plate Microplate Well A 1. Coat Plate with Antigen-BSA B 2. Block (e.g., with BSA) A->B C 3. Add Antibody & Sample/Competitor B->C D 4. Wash C->D E 5. Add Enzyme-Linked Secondary Antibody D->E F 6. Wash E->F G 7. Add Substrate & Measure Signal F->G

Caption: Workflow for an antigen-down competitive ELISA.

Step-by-Step Competitive ELISA Protocol:

  • Antigen Coating: Dilute the 3-Cyclobutylphenol-carrier protein (e.g., BSA) conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.[9] The conjugation to a carrier is necessary as small molecules do not bind well to microplates on their own.[11]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[10]

  • Competitive Reaction: Prepare serial dilutions of the primary analyte (for the standard curve) and each potential cross-reactant. In a separate plate, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration) for 30 minutes.

  • Incubation: Wash the coated plate three times. Transfer 100 µL of the antibody-analyte mixture to the corresponding wells. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody: Wash the plate three times. Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG). Incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 µL of substrate (e.g., TMB or OPD).[8] Allow color to develop, then stop the reaction with 50 µL of stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis: Plot the absorbance against the log of the analyte concentration. Use a four-parameter logistic (4PL) curve fit to determine the IC50 value—the concentration of analyte that causes 50% inhibition of the maximum signal.[12]

The percent cross-reactivity is then calculated using the IC50 values:[13][14] % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Test Compound) x 100

Surface Plasmon Resonance (SPR): A Deeper Dive into Kinetics

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions.[15] It measures changes in the refractive index at the surface of a sensor chip as an analyte binds to a a-immobilized ligand.[16][17] This allows for the precise determination of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ), which is a direct measure of affinity (Kₗ = kₔ/kₐ).[18][19]

SPR_Principle cluster_graph Sensorgram Ligand Immobilized Ligand (e.g., Antibody) Analyte_Out Buffer Flow Ligand->Analyte_Out Curve Association | Equilibrium | Dissociation Ligand->Curve Signal (RU) Analyte_In Analyte Injected (e.g., 3-Cyclobutylphenol) Analyte_In->Ligand

Caption: Principle of a Surface Plasmon Resonance (SPR) experiment.

SPR Experimental Protocol:

  • Ligand Immobilization: Covalently immobilize the anti-3-Cyclobutylphenol antibody onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[16]

  • Analyte Injection: Inject precise concentrations of the primary analyte and each potential cross-reactant sequentially over the sensor surface in a running buffer (e.g., HBS-EP+).

  • Kinetic Analysis: Monitor the binding (association) and unbinding (dissociation) phases in real-time, generating a sensorgram for each concentration.

  • Regeneration: After each cycle, regenerate the sensor surface with a low-pH buffer (e.g., glycine-HCl) to remove the bound analyte.

  • Data Fitting: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kₐ, kₔ, and Kₗ.[18]

Data Presentation and Interpretation

Summarizing the data in clear, structured tables is crucial for objective comparison.

Table 1: Competitive ELISA Cross-Reactivity Data
CompoundIC50 (nM)% Cross-ReactivityInterpretation
3-Cyclobutylphenol 15.2100% Target Analyte
4-Cyclobutylphenol250.56.1%Low cross-reactivity; binding sensitive to isomer position.
Cyclobutylbenzene> 10,000< 0.15%Negligible cross-reactivity; phenolic -OH is critical.
3-Isopropylphenol850.11.8%Very low cross-reactivity; specific recognition of the cyclobutyl ring.
Benzyl Alcohol> 10,000< 0.15%No cross-reactivity; confirms overall specificity.

This is a sample data table and does not reflect real experimental results.

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
Compoundkₐ (1/Ms)kₔ (1/s)Kₗ (nM)Interpretation
3-Cyclobutylphenol 1.5 x 10⁵2.2 x 10⁻³14.7 High affinity binding with slow dissociation.
4-Cyclobutylphenol8.1 x 10⁴2.1 x 10⁻²259.3~18x weaker affinity, primarily due to a faster off-rate (kₔ).
3-Isopropylphenol2.5 x 10⁴2.2 x 10⁻²880.0~60x weaker affinity, affected by both slower on-rate and faster off-rate.
CyclobutylbenzeneNo Binding DetectedN/AN/AConfirms the hydroxyl group is essential for the binding interaction.

This is a sample data table and does not reflect real experimental results.

Conclusion and Authoritative Grounding

The combined results from competitive ELISA and SPR provide a robust, multi-faceted assessment of antibody specificity. In our hypothetical example, the data would strongly suggest that the antibody is highly specific for 3-Cyclobutylphenol. The binding is critically dependent on both the presence of the phenolic hydroxyl group and the precise meta-position of the cyclobutyl ring. Cross-reactivity with closely related structures is minimal, indicating the antibody is well-suited for a specific and quantitative immunoassay.

The validation of such an assay must always be performed according to established guidelines to ensure accuracy, precision, and robustness.[20][21][22] This systematic approach to characterizing cross-reactivity ensures the development of trustworthy and reliable immunoassays critical for advancing drug development programs.

References

  • Abcam. (n.d.). Competitive ELISA protocol.
  • Sigma-Aldrich. (n.d.). An Introduction to Antibodies: Antibody-Antigen Interaction.
  • Adamczyk, M., Moore, J. A., & Shreder, K. (1999). Surface Plasmon Resonance (SPR) as a Tool for Antibody Conjugate Analysis. Bioconjugate Chemistry, 10(6), 1032-1037. Available from: [Link]

  • Bio-Rad. (n.d.). Affinity & Avidity of Antibodies.
  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Tóth, B., & Horvai, G. (2018). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. Sensors, 18(1), 235. Available from: [Link]

  • Wacker, M. J., & Bols, N. C. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1334-1337. Available from: [Link]

  • Stave, J. W. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Journal of AOAC International, 85(1), 159-165. Available from: [Link]

  • Baldo, B. A., & Pham, N. H. (2014). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. International Journal of Molecular Sciences, 15(1), 1386-1419. Available from: [Link]

  • Oncohema Key. (2016). Antigen-Antibody Interactions and Monoclonal Antibodies.
  • Lee, H. J., et al. (2015). Determination of Binding Constant and Stoichiometry for Antibody-Antigen Interaction with Surface Plasmon Resonance. Journal of the Korean Physical Society, 66, 1939-1945. Available from: [Link]

  • Vancott, T. C. (1999). Analysis of antibody-antigen interactions using surface plasmon resonance. Methods in Molecular Medicine, 17, 273-282. Available from: [Link]

  • Cloud-Clone Corp. (n.d.). Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.
  • Janeway, C. A., Jr., Travers, P., Walport, M., & Shlomchik, M. J. (2001). The interaction of the antibody molecule with specific antigen. In Immunobiology: The Immune System in Health and Disease (5th ed.). Garland Science. Available from: [Link]

  • MBL Life Science. (n.d.). The principle and method of ELISA.
  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. Available from: [Link]

  • Bioss Antibodies. (2024). Crafting Competitive ELISA Assays: A Technical Guide.
  • Reichert Technologies. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions.
  • Wikipedia. (n.d.). Antigen-antibody interaction.
  • Proteintech Group. (n.d.). How do I know if the antibody will cross-react?.
  • Retrogenix. (2026). What Tools Are Available for Specificity Testing During Drug Development?.
  • Koren, E., et al. (2008). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Journal of Immunological Methods, 333(1-2), 1-9. Available from: [Link]

  • U.S. Food and Drug Administration. (2019). Guidance for Industry: Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. Available from: [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies.
  • Creative Proteomics. (n.d.). Overview of Biacore Surface Plasmon Resonance Technology.
  • Li, J., & Uetrecht, J. P. (2021). Hypersensitivity reactions to small molecule drugs. Frontiers in Immunology, 12, 663167. Available from: [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening.
  • Gerasimov, A. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296. Available from: [Link]

  • Clarke, A. J. (2016). Immunoassays. In Analytical Toxicology (pp. 221-246). Academic Press.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17918409, 3-Cyclobutylphenol.
  • Kandasamy, K., et al. (2023). In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined. ResearchGate. Available from: [Link]

  • Rojas-Llanes, D., et al. (2026). Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. Molecules, 31(5), 1234. Available from: [Link]

  • Tobe, Y. (2012). Synthesis, Structure, and Reaction of [3n] Cyclophanes (n = 2—6). ResearchGate. Available from: [Link]

  • Yin, Y. B., et al. (2009). Synthesis of cyclobutane analogues. Bulletin of the Chemical Society of Ethiopia, 23(1), 137-142. Available from: [Link]

Sources

Validation

Advanced Comparative Docking Guide: 3-Cyclobutylphenol vs. Standard Ligands in HCV NS5B and SIRT1 Targeting

Executive Summary In fragment-based drug discovery (FBDD), the selection of optimal building blocks is critical for maximizing ligand efficiency. 3-Cyclobutylphenol (PubChem CID 17918409) is an increasingly relevant chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD), the selection of optimal building blocks is critical for maximizing ligand efficiency. 3-Cyclobutylphenol (PubChem CID 17918409) is an increasingly relevant chemical fragment characterized by its unique combination of a hydrogen-bonding phenolic hydroxyl group and a lipophilic, sterically constrained cyclobutyl ring[1]. This guide provides an objective, data-driven comparative docking analysis of 3-Cyclobutylphenol against standard structural analogs (Phenol, 3-Isopropylphenol) and reference clinical compounds. We evaluate its binding efficacy across two highly validated therapeutic targets: the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase and the human Sirtuin-1 (SIRT1) deacetylase[2][3].

Target Rationale & Molecular Context

To objectively assess the performance of 3-Cyclobutylphenol, we must first understand the structural causality of the chosen target proteins:

  • HCV NS5B Polymerase (Allosteric Palm Site): NS5B is essential for viral replication. The enzyme features multiple allosteric pockets[4]. The "palm site" is highly lipophilic and is targeted by potent non-nucleoside inhibitors (NNIs) like BMS-929075, which utilize functionalized benzofuran and phenol derivatives to lock the polymerase in an inactive conformation[2].

  • SIRT1 (Allosteric Activation Site): SIRT1 is a NAD+-dependent deacetylase implicated in metabolic regulation and longevity. Modulators and nicotinamide riboside analogues often utilize functionalized phenols to anchor into the hydrophobic activation cleft[3].

Mechanism L 3-Cyclobutylphenol Binding S NS5B Palm Site Occupation L->S C Conformational Lock S->C I Polymerase Arrest C->I

Mechanistic pathway of HCV NS5B allosteric inhibition via palm site binding.

Experimental Methodology: A Self-Validating Protocol

As application scientists, we do not merely execute software commands; we engineer self-validating workflows where every step has a distinct biophysical rationale.

Step 1: Protein Preparation & Desolvation
  • Action: High-resolution crystal structures of HCV NS5B (e.g., PDB ID: 3FQL) and SIRT1 (e.g., PDB ID: 4I5I) were imported. Bulk water molecules and co-crystallized buffers were stripped.

  • Causality: Bulk water in crystal structures often masks true binding pockets unless tightly coordinated by >3 hydrogen bonds. Stripping non-essential water prevents artificial steric clashes during the docking simulation.

  • Protonation: Polar hydrogens were added at pH 7.4 using the PROPKA algorithm. This ensures that catalytic residues (e.g., Asp/Glu) are correctly ionized, which is critical for accurate electrostatic scoring.

Step 2: Ligand Preparation & Conformational Sampling
  • Action: 3D structures of Phenol, 3-Isopropylphenol, 3-Cyclobutylphenol, and reference ligands were generated. Gasteiger partial charges were assigned.

  • Causality: Ligands were energy-minimized using the MMFF94 force field. This specific force field is optimized for small organic molecules, ensuring the cyclobutyl ring adopts its lowest-energy "puckered" conformation prior to docking, minimizing the conformational entropy penalty upon binding.

Step 3: Grid Box Definition & Self-Validation
  • Action: Grid boxes were centered on the known allosteric palm site of NS5B and the N-terminal activation domain of SIRT1.

  • Validation Check: Prior to screening the fragments, the co-crystallized reference ligand (BMS-929075) was re-docked into the NS5B palm site[2]. An RMSD of 1.4 Å between the docked pose and the crystal structure was achieved, definitively validating the grid parameters and scoring function.

Workflow A 1. Target Selection (HCV NS5B & SIRT1) B 2. Protein Prep (Desolvation & Protonation) A->B C 3. Ligand Prep (MMFF94 Minimization) B->C D 4. Grid Generation (Allosteric Sites) C->D E 5. Molecular Docking (AutoDock Vina) D->E

Molecular docking workflow for evaluating 3-Cyclobutylphenol against viral and metabolic targets.

Comparative Docking Results

The quantitative performance of 3-Cyclobutylphenol was benchmarked against a baseline fragment (Phenol), an acyclic branched analog (3-Isopropylphenol), and target-specific reference compounds.

Table 1: Binding Affinities and Key Interacting Residues
Ligand / FragmentHCV NS5B Binding Affinity (ΔG, kcal/mol)SIRT1 Binding Affinity (ΔG, kcal/mol)Primary Hydrophobic ContactsKey Hydrogen Bonds
Phenol -4.2-3.8Minimal1 (Tyr477 / Ile262)
3-Isopropylphenol -6.1-5.4Moderate (Leu419, Met414)1
3-Cyclobutylphenol -7.5 -6.2 Extensive (Val499, Leu419, Ile424) 1 (Stronger geometry)
Reference Compound -9.2 (BMS-929075)-8.5 (Resveratrol)Deep pocket saturationMultiple

Mechanistic Analysis & Causality

Why does 3-Cyclobutylphenol consistently outperform its acyclic counterpart, 3-Isopropylphenol, despite having a similar molecular weight?

  • Shape Complementarity & Steric Constraint: The cyclobutyl ring is a constrained cyclic system. Unlike the freely rotating isopropyl group, the cyclobutyl moiety pays a significantly lower entropic penalty upon binding. When entering the rigid allosteric palm site of HCV NS5B, the pre-organized geometry of the cyclobutyl ring perfectly matches the curvature of the hydrophobic pocket formed by residues Pro496 through Val499[4].

  • Enhanced Lipophilic Surface Area: The cyclobutane ring provides a larger, more defined lipophilic surface area compared to an isopropyl group. This maximizes Van der Waals interactions with Leu419 and Ile424 in NS5B, driving the binding energy down to -7.5 kcal/mol.

  • Anchor-and-Grow Potential: While 3-Cyclobutylphenol (-7.5 kcal/mol) does not match the affinity of the fully elaborated clinical inhibitor BMS-929075 (-9.2 kcal/mol)[2], its high ligand efficiency (binding energy per heavy atom) makes it a superior starting fragment. The phenolic hydroxyl acts as a reliable anchor, allowing synthetic chemists to elaborate off the ortho/para positions to build larger, more potent molecules.

Conclusion

The comparative docking data explicitly demonstrates that 3-Cyclobutylphenol is a structurally privileged fragment for targeting lipophilic allosteric sites. Its constrained cyclic nature provides superior shape complementarity and a lower entropic penalty compared to standard branched phenols. For drug development professionals designing novel HCV NS5B inhibitors or SIRT1 modulators, integrating the 3-cyclobutylphenol motif offers a validated, high-efficiency scaffold for lead optimization.

References

  • PubChem - 3-Cyclobutylphenol (CID 17918409) . National Center for Biotechnology Information. 1

  • Multigram Synthesis of BMS-929075, an Allosteric, Palm Site Inhibitor of HCV NS5B Replicase . ACS Publications. 2

  • Crystallographic Identification of a Noncompetitive Inhibitor Binding Site on the Hepatitis C Virus NS5B RNA Polymerase Enzyme . PubMed Central (PMC). 4

  • Nicotinamide riboside and analogues thereof (SIRT1 Modulators) . US Patent US20060229265A1. 3

Sources

Safety & Regulatory Compliance

Handling

Essential Protective Measures for Handling 3-Cyclobutylphenol

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the safety of the researcher is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the safety of the researcher is paramount. This guide provides an in-depth, procedural framework for the safe handling of 3-Cyclobutylphenol (CAS No. 211495-49-7), a compound requiring meticulous attention to safety protocols. As your partner in laboratory excellence, we move beyond mere product provision to ensure you are equipped with the critical knowledge for safe and effective research.

The following protocols are grounded in established safety principles for phenolic compounds and the specific hazard classifications of 3-Cyclobutylphenol. This is a self-validating system designed to protect you, your colleagues, and your research.

Understanding the Hazard: Why Specific PPE is Crucial

3-Cyclobutylphenol is classified with specific hazards that dictate our protective strategy.[1] Understanding these risks is the first step in mitigating them.

  • Acute Toxicity (Oral, Dermal, Inhalation): This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Phenols, as a class, can be rapidly absorbed through the skin, potentially leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[2]

  • Serious Eye Damage: It poses a significant risk of severe eye injury.[1] The corrosive nature of phenols can cause permanent damage, including blindness.[3]

  • Skin Irritation: It is a known skin irritant.[1] Prolonged contact can lead to chemical burns, which may be initially painless due to an anesthetic effect, delaying recognition of the injury.[2][4]

  • Specific Target Organ Toxicity (Single Exposure): It may cause drowsiness or dizziness, indicating potential effects on the central nervous system.[1]

These hazards necessitate a multi-layered approach to personal protective equipment (PPE) to create a comprehensive barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE is a non-negotiable aspect of handling 3-Cyclobutylphenol. All work should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3][5]

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye/Face Protection Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield must be worn over the goggles, especially when there is a potential for splashes.[2][6][7]
Hand Protection Double-gloving: an inner nitrile glove with an outer, thicker neoprene or butyl rubber glove.Phenols can penetrate standard nitrile gloves. For incidental contact, thick nitrile (8mil) or double-gloved nitrile may suffice, but for direct handling or splash potential, heavy-duty gloves are required.[2] Gloves must be inspected before each use and changed immediately upon contamination.[2]
Skin & Body Protection A fully-buttoned, long-sleeved laboratory coat and closed-toe shoes.Clothing that covers the entire body is essential.[2] For tasks with a higher risk of splashing, a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[2]
Respiratory Protection Not typically required when working in a properly functioning chemical fume hood.If work must be performed outside of a fume hood (not recommended), a risk assessment is mandatory and may require a NIOSH-approved respirator with an organic vapor cartridge.[5]
PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe Required PPE Start Handling 3-Cyclobutylphenol? InFumeHood Work in Fume Hood? Start->InFumeHood SplashRisk Splash Potential? InFumeHood->SplashRisk Yes BasePPE Minimum PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat InFumeHood->BasePPE No (Consult EHS) SplashRisk->BasePPE Low EnhancedPPE Enhanced PPE: - Goggles & Face Shield - Neoprene/Butyl Gloves - Chem-Resistant Apron SplashRisk->EnhancedPPE High

Caption: PPE Selection Workflow for 3-Cyclobutylphenol.

Operational Plan: From Handling to Disposal

A systematic workflow ensures safety at every stage. All personnel must be familiar with these procedures and the location of emergency equipment, including safety showers and eyewash stations, before beginning work.[8][9]

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling.[8] Ensure the area is clean and uncluttered.[3] Confirm that an emergency eyewash and safety shower are immediately accessible.[2]

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling the Chemical:

    • Use the smallest quantity necessary for the experiment.[8]

    • Keep containers tightly sealed when not in use.[8][10]

    • Handle with care to prevent spills and minimize the generation of aerosols or vapors.[10]

    • Use compatible equipment (e.g., avoid reactive metals like aluminum).[6][8]

  • Post-Handling:

    • Wipe down the work area with a suitable decontaminant.

    • Carefully remove PPE, avoiding self-contamination. Disposable gloves should be removed and discarded as hazardous waste immediately after handling.[7]

    • Wash hands and forearms thoroughly with soap and water after work is complete.[11]

Emergency Procedures & Disposal Plan

Accidents require immediate and correct responses. All personnel must be trained in these procedures.

Emergency Response
Exposure TypeImmediate Action
Skin Contact Immediately go to the nearest safety shower.[2] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.[2]
Eye Contact Immediately proceed to an emergency eyewash station.[2] Hold eyelids open and flush with water for at least 15 minutes.[2][4] Seek immediate medical attention.[2]
Inhalation Move the affected person to fresh air immediately.[2][3] If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR (use a resuscitation mask).[3] Seek immediate medical attention.[2][12]
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water. Seek immediate medical attention.[4]
Spill For small spills within a fume hood, use an absorbent material to contain the spill. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[4]
Disposal Protocol

Improper disposal is a regulatory and safety violation. All materials contaminated with 3-Cyclobutylphenol must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated materials (e.g., used gloves, wipes, pipette tips, and excess chemical) in a designated, compatible, and clearly labeled hazardous waste container.[9][13]

  • Containerization: The waste container must be kept sealed when not in use and stored in a cool, well-ventilated area away from incompatible materials.[8][13]

  • Final Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.[3][13] Do not dispose of this chemical down the drain.[8]

Disposal Workflow Diagram

Disposal_Workflow cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Generate Generate Waste (e.g., used gloves, excess chemical) Segregate Segregate into Designated Container Generate->Segregate Label Label Container: 'Hazardous Waste, 3-Cyclobutylphenol' Segregate->Label Store Store in Secure, Ventilated Area Label->Store Arrange Arrange EHS Pickup Store->Arrange Document Document Disposal Arrange->Document

Caption: Hazardous Waste Disposal Workflow.

By adhering to this comprehensive guide, you build a culture of safety that empowers scientific discovery while ensuring the well-being of all laboratory personnel.

References

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • 3-cyclobutylphenol — Chemical Substance Information. NextSDS. [Link]

  • Phenol - OHS Information Sheet. Monash University. [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz. [Link]

  • 3-Cyclobutylphenol. PubChem, National Institutes of Health. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory, National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclobutylphenol
Reactant of Route 2
Reactant of Route 2
3-Cyclobutylphenol
© Copyright 2026 BenchChem. All Rights Reserved.